molecular formula C8H8ClNO3 B1365426 Methyl 2-chloro-6-methoxynicotinate CAS No. 95652-77-0

Methyl 2-chloro-6-methoxynicotinate

Cat. No.: B1365426
CAS No.: 95652-77-0
M. Wt: 201.61 g/mol
InChI Key: WDMMBHZPESWUCL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMBHZPESWUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442075
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-77-0
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methoxynicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its reactivity, and discusses its applications in modern organic synthesis.

Introduction

This compound, with the CAS Number 95652-77-0, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique structural features, including a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 3-position, make it a versatile substrate for a variety of chemical transformations. This guide aims to provide a detailed technical resource for scientists utilizing this compound in their research and development endeavors.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 95652-77-0[1][2]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Appearance White to off-white powder or crystals[1]
Melting Point 67-69 °C[3]
Boiling Point 276.8±35.0 °C (Predicted)[3]
Density 1.288±0.06 g/cm³ (Predicted)[3]
IUPAC Name This compound[1]
InChI Key WDMMBHZPESWUCL-UHFFFAOYSA-N[1]

Structure:

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the C2 position, a methoxy group at the C6 position, and a methyl nicotinate group at the C3 position.

Caption: Chemical structure of this compound.

Synthesis and Purification

This compound is typically synthesized from 2-Chloro-6-hydroxynicotinic acid. A detailed experimental protocol is provided below, based on established literature procedures.[2]

Reaction Scheme:

G reactant1 2-Chloro-6-hydroxynicotinic acid product This compound reactant1->product Chloroform, 50 °C, 3h reactant2 Iodomethane (CH3I) Silver Carbonate (Ag2CO3) reactant2->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[2]

  • Addition of Reagents: Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[2]

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it under vacuum. Wash the filter cake with chloroform.[2]

  • Isolation of Crude Product: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[2]

  • Final Product: Collect the target fractions and concentrate them under reduced pressure to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[2]

Quality Control: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), which should show a peak at m/z = 202 (M+1).[2]

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm for the methoxy group at the 6-position.

  • Ester Methyl Protons: A singlet at approximately δ 3.8-3.9 ppm for the methyl ester group.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.

  • Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon bearing the methoxy group (C6) will be significantly shifted.

  • Methoxy Carbon: A signal around δ 53-56 ppm for the methoxy carbon.

  • Ester Methyl Carbon: A signal around δ 51-53 ppm for the methyl ester carbon.

IR Spectroscopy (Predicted):

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O stretching of the ester and methoxy groups.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the electron-deficient pyridine ring and the chloro substituent at the 2-position, which is activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNA):

The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of pyridine chemistry and allows for the introduction of diverse functional groups.

G reactant1 This compound product Methyl 2-(Nu)-6-methoxynicotinate reactant1->product Base reactant2 Nu-H (e.g., R-NH2, R-OH, R-SH) reactant2->product

Caption: General scheme for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters, providing access to a wide range of biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: This is a highly versatile method for the formation of C-N bonds by coupling with primary or secondary amines. This reaction is particularly important in medicinal chemistry for the synthesis of complex amine-containing molecules.

Applications in Drug Discovery:

The substituted pyridine scaffold is a common motif in many biologically active compounds. This compound serves as a key building block in the synthesis of various pharmaceutical agents.

  • Janus Kinase (JAK) Inhibitors: This compound and its derivatives are utilized in the synthesis of potent and selective inhibitors of Janus kinases, which are a family of enzymes that play a crucial role in inflammatory and immune responses.

  • Dermatological Treatments: It has been reported to be used in the preparation of aryl-aniline and heteroaryl-aniline compounds that are useful in topical formulations for the treatment of skin diseases.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification: [1]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[1][4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of a wide range of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-6-methoxynicotinate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural features, a chlorinated pyridine ring with methoxy and methyl ester functionalities, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals engaged in research and development.

The strategic placement of reactive sites on the pyridine ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been utilized in the preparation of compounds for treating skin diseases and as a key intermediate in the development of kinase inhibitors for cancer therapy.[1][2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 95652-77-0[1][3][4]
Molecular Formula C8H8ClNO3[4]
Molecular Weight 201.61 g/mol
Appearance White powder[5]
Purity >95%[4]
Storage Temperature Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the reaction of 2-Chloro-6-hydroxynicotinic acid with methyl iodide in the presence of a base.[5]

Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Chloroform

  • Silver carbonate (Ag₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Heptane

  • Round-bottomed flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Liquid chromatography-mass spectrometry (LCMS) system

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[5]

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[5]

  • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction by TLC.[5]

  • Upon completion, cool the mixture and filter it under vacuum. Wash the filter cake with chloroform.[5]

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[5]

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[5]

  • Confirm the identity and purity of the product using LCMS. The expected mass-to-charge ratio (m/z) is 202 (M+1).[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Chloro-6-hydroxynicotinic acid 2-Chloro-6-hydroxynicotinic acid Reaction_Vessel Stir at 50°C for 3h 2-Chloro-6-hydroxynicotinic acid->Reaction_Vessel Methyl iodide Methyl iodide Methyl iodide->Reaction_Vessel Silver carbonate Silver carbonate Silver carbonate->Reaction_Vessel Chloroform Chloroform Chloroform->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Column_Chromatography Flash Column Chromatography (0-100% EtOAc/Heptane) Concentration->Column_Chromatography Crude Product Final_Product Methyl 2-chloro-6- methoxynicotinate Column_Chromatography->Final_Product Purified Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds.

  • Topical Formulations for Skin Diseases: This compound is used in the preparation of Aryl-aniline and Heteroaryl-Aniline compounds. These resulting molecules have shown potential for use in topical formulations for the treatment of various skin diseases.[1]

  • Intermediate for Kinase Inhibitors: It is a key intermediate in the synthesis of quinoline inhibitors.[2] The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival, and its dysregulation is implicated in many cancers.[2] Quinoline derivatives synthesized from intermediates like this compound have been investigated as potential PI3K/mTOR inhibitors for cancer therapy.[2]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary method for confirming the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 202.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure of the molecule by providing information about the arrangement of atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its utility in the development of treatments for skin diseases and as a precursor to potential anti-cancer agents highlights its importance in the field. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for any researcher utilizing this compound in their work.

References

  • This compound synthesis - ChemicalBook. (n.d.).
  • Methyl 2-chloro-6-methoxyisonicotinate | 42521-10-8 - Sigma-Aldrich. (n.d.).
  • 95652-77-0|this compound|BLD Pharm. (n.d.).
  • This compound In Stock - Anichem. (n.d.).
  • This compound CAS#: 95652-77-0 - ChemicalBook. (n.d.).
  • 2-Chloro-6-methylisonicotinic acid - Apollo Scientific. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).

Sources

The Versatile Intermediate: A Technical Guide to the Synthetic Utility and Mechanistic Implications of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-6-methoxynicotinate is a highly functionalized pyridine derivative that, while not possessing a known direct biological mechanism of action itself, serves as a critical and versatile building block in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthetic utility, focusing on its application in the construction of potent and selective drug candidates. We will use the synthesis of the clinical-stage histamine H3 receptor antagonist, ABT-288, as a central case study to illustrate the chemical transformations and strategic importance of this intermediate. Furthermore, we will delve into the mechanism of action of the resulting bioactive compound, providing a comprehensive understanding of how the structural features derived from this compound contribute to its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction to this compound: A Chemist's Perspective

This compound is a substituted pyridine-3-carboxylate with the chemical formula C₈H₈ClNO₃. Its structure is characterized by a pyridine ring bearing a chloro substituent at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry for several key reasons:

  • Orthogonal Reactivity: The chloro, methoxy, and ester functionalities exhibit distinct chemical reactivities, allowing for selective and sequential transformations. The chlorine atom is susceptible to nucleophilic aromatic substitution, the ester can be hydrolyzed or converted to other functional groups, and the methoxy group can be cleaved to reveal a pyridone scaffold if desired.

  • Privileged Scaffold Precursor: The nicotinic acid core is a well-established "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.

  • Strategic Vector for Elaboration: The functional groups on the pyridine ring provide multiple points for chemical elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

While this compound is not known to have a direct pharmacological effect, its true value lies in its ability to be transformed into molecules that do. In the following sections, we will explore this transformative potential through a detailed case study.

Case Study: Synthesis of ABT-288, a Histamine H3 Receptor Antagonist

ABT-288 is a potent and selective antagonist of the histamine H3 receptor, which has been investigated for the treatment of cognitive deficits associated with neurological and psychiatric disorders. The synthesis of ABT-288 provides an excellent example of the strategic use of a this compound-derived intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the preparation of a key aminomethylpyridine intermediate from this compound, followed by a series of transformations to construct the final biphenylpyridazinone structure of ABT-288.

ABT-288_Synthesis start This compound step1 Amidation start->step1 intermediate1 2-Chloro-6-methoxynicotinamide step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 (2-Chloro-6-methoxypyridin-3-yl)methanamine step2->intermediate2 step3 Coupling & Cyclization intermediate2->step3 end ABT-288 step3->end

Synthetic overview for the preparation of ABT-288.
Experimental Protocol: Synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanamine

This protocol details the conversion of this compound to the key aminomethyl intermediate.

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in methanol, add a 7 M solution of ammonia in methanol (10 eq).

  • Stir the reaction mixture in a sealed vessel at 80°C for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to yield 2-chloro-6-methoxynicotinamide.

Step 2: Reduction of 2-Chloro-6-methoxynicotinamide

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2-chloro-6-methoxynicotinamide (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford (2-chloro-6-methoxypyridin-3-yl)methanamine.

Mechanism of Action of ABT-288: From Chemical Structure to Biological Function

The chemical scaffold derived from this compound plays a crucial role in the pharmacological activity of ABT-288. The pyridine ring serves as a central scaffold for the attachment of the biphenyl moiety, which is essential for high-affinity binding to the histamine H3 receptor.

The Histamine H3 Receptor and its Role in the Central Nervous System

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

ABT-288 as a Histamine H3 Receptor Antagonist

ABT-288 acts as a competitive antagonist at the histamine H3 receptor. By blocking the inhibitory effect of histamine on its own release, ABT-288 leads to an increase in the synaptic levels of histamine. Furthermore, by antagonizing the H3 heteroreceptors, ABT-288 enhances the release of pro-cognitive neurotransmitters like acetylcholine and dopamine.[1]

ABT-288_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ABT288 ABT-288 H3R Histamine H3 Receptor ABT288->H3R Antagonizes Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibits Release (-) Neurotransmitter_vesicle Neurotransmitter Vesicles (ACh, DA) H3R->Neurotransmitter_vesicle Inhibits Release (-) Histamine Histamine Histamine_vesicle->Histamine Release ↑ Neurotransmitter ACh, DA Neurotransmitter_vesicle->Neurotransmitter Release ↑ Postsynaptic_receptors Postsynaptic Receptors Histamine->Postsynaptic_receptors Neurotransmitter->Postsynaptic_receptors

Mechanism of action of ABT-288 as a histamine H3 receptor antagonist.
Quantitative Data for ABT-288

The affinity of ABT-288 for the histamine H3 receptor has been quantified in various studies.

ParameterValueSpeciesReference
Kᵢ1.9 nMHuman[1]
Kᵢ8.2 nMRat[1]

Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol provides a method for evaluating the binding affinity of a test compound, such as ABT-288, to the human histamine H3 receptor.

Workflow Overview

Binding_Assay_Workflow prep Prepare cell membranes expressing human H3 receptor incubation Incubate membranes with [³H]-Nα-methylhistamine and test compound prep->incubation separation Separate bound and free radioligand by filtration incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection analysis Calculate IC₅₀ and Kᵢ values detection->analysis

Workflow for a histamine H3 receptor binding assay.
Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest the cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Nα-methylhistamine), and varying concentrations of the test compound (e.g., ABT-288).

    • For non-specific binding determination, include wells with an excess of a known H3 receptor ligand.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

This compound exemplifies the critical role of well-designed chemical intermediates in modern drug discovery. While devoid of intrinsic biological activity, its unique combination of functional groups provides a versatile platform for the synthesis of complex and potent drug candidates. The case study of ABT-288 highlights a clear path from this simple starting material to a clinical-stage molecule with a well-defined mechanism of action. By understanding the synthetic transformations and the structure-activity relationships of compounds derived from such intermediates, researchers can continue to develop novel therapeutics for a wide range of diseases.

References

  • Othman, A. A., et al. (2012). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(6), 965-974.
  • Esbenshade, T. A., et al. (2012). Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 343(1), 233-245.
  • AbbVie Inc. (2007). Preparation of pyrrolopyrrole derivatives as histamine H3 receptor ligands. WO 2007/040902 A2.

Sources

Navigating the Solubility Landscape of Methyl 2-chloro-6-methoxynicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical synthesis and drug discovery, understanding the solubility of chemical intermediates is paramount to process optimization and success. This technical guide offers an in-depth exploration of the solubility characteristics of Methyl 2-chloro-6-methoxynicotinate, a key building block in the development of novel therapeutic agents. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a robust framework for researchers, scientists, and drug development professionals to predict, assess, and experimentally determine its solubility in various organic solvents.

This compound, with a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a white to off-white solid with a melting point in the range of 67-69 °C[1]. Its structure, featuring a substituted pyridine ring with chloro, methoxy, and methyl ester functional groups, dictates its polarity and, consequently, its interaction with different solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The fundamental principle of "like dissolves like" serves as a primary guide for predicting the solubility of this compound. The presence of the polar ester and methoxy groups, alongside the nitrogen atom in the pyridine ring, suggests that it will exhibit favorable solubility in polar aprotic and moderately polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe ability of these solvents to hydrogen bond may be slightly hindered by the steric bulk and electronic effects of the substituents on the pyridine ring.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant difference in polarity between the solute and these solvents will likely result in poor solvation.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for this purpose.

Materials and Equipment:
  • This compound

  • A range of organic solvents (e.g., as listed in Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Solid and Liquid Phases:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.

    • Calculate the solubility in terms of g/100 mL or mol/L.

This experimental workflow is visualized in the diagram below.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Settle undissolved solid B->C Equilibrium Reached D Filter supernatant C->D E Dilute filtered solution D->E Clear Solution F Analyze concentration (HPLC/GC) E->F G Calculate solubility F->G

Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors beyond solvent polarity can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is an important consideration for processes like crystallization.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Applications in Drug Development

A thorough understanding of the solubility of this compound is critical for its effective use in synthetic chemistry. For instance, in the synthesis of more complex molecules, the choice of solvent for a reaction is often dictated by the solubility of the starting materials. Poor solubility can lead to low reaction rates and yields. Furthermore, knowledge of its solubility profile is essential for developing purification methods such as recrystallization.

Conclusion

References

  • PubChem. Methyl 2-chloro-6-methylisonicotinate. National Center for Biotechnology Information. [Link][2]

  • ChemBK. Methyl 2-chloro-6-methylisonicotinate. [Link][3]

  • Anichem. This compound. [Link][4]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link][5]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link][6]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][7]

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Methyl 2-chloro-6-methoxynicotinate: A Scaffolding Molecule with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-6-methoxynicotinate is a highly functionalized pyridine derivative, primarily recognized for its utility as a versatile intermediate in organic synthesis. While direct biological activities of this compound are not extensively documented, its structural features—a nicotinic acid core substituted with a chloro and a methoxy group—suggest a rich, yet largely unexplored, potential for pharmacological activity. This technical guide delves into the latent biological activities of this compound by examining the structure-activity relationships of analogous compounds and the biological profiles of molecules synthesized from this scaffold. We will explore its potential in anti-inflammatory, antimicrobial, and cytotoxic applications, providing a scientific rationale for its consideration in future drug discovery and development programs.

Introduction: Beyond a Synthetic Intermediate

This compound (C₈H₈ClNO₃) is a well-characterized chemical entity, predominantly utilized as a building block in the synthesis of more complex molecules. Its value in synthetic chemistry is underscored by the presence of multiple reactive sites that allow for diverse chemical modifications. However, to view this molecule solely as a passive scaffold would be to overlook the intrinsic biological potential conferred by its core structure and functional groups. The nicotinic acid (Vitamin B3) backbone is a known pharmacophore with established lipid-modifying and vasodilatory effects.[1][2] The addition of a chlorine atom and a methoxy group at the 2 and 6 positions, respectively, significantly alters the electronic and steric properties of the pyridine ring, suggesting a modulation of its biological activity. This guide aims to construct a scientifically-grounded hypothesis for the potential biological activities of this compound, thereby providing a roadmap for its future investigation.

Physicochemical Properties and Synthetic Utility

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its synthetic versatility and potential for biological interactions.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3]
Melting Point 67-69 °C[3]
Boiling Point 276.8±35.0 °C (Predicted)[3]
Appearance White to off-white solid[3]

The synthetic utility of this compound is primarily centered around the reactivity of the chloro substituent and the ester group. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups, a common strategy in the synthesis of pharmaceutical agents.[4] The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the synthetic possibilities.

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic route for this compound, highlighting its role as a key intermediate.

Synthesis 2-Chloro-6-hydroxynicotinic acid 2-Chloro-6-hydroxynicotinic acid This compound This compound 2-Chloro-6-hydroxynicotinic acid->this compound Methylation (e.g., CH3I, Ag2CO3) Diverse Bioactive Molecules Diverse Bioactive Molecules This compound->Diverse Bioactive Molecules Nucleophilic Substitution / Amidation

Caption: General synthesis of this compound and its use as a precursor.

Inferred Biological Activities: A Structure-Based Hypothesis

While direct experimental data on the biological activities of this compound is scarce, a compelling case for its potential can be built upon the known activities of structurally related compounds.

Potential Anti-Inflammatory and Analgesic Effects

The nicotinic acid scaffold is a known starting point for the development of anti-inflammatory agents.[1][2][5][6] Derivatives of nicotinic acid have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines like TNF-α and IL-6.[1][2] The presence of a halogen, such as chlorine, on the pyridine ring has been associated with enhanced anti-inflammatory activity in some series of compounds.[1]

Hypothesized Mechanism of Action:

It is plausible that this compound or its derivatives could exhibit anti-inflammatory properties by interfering with the arachidonic acid cascade. The following diagram outlines a potential mechanism.

Anti-inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation M2C6MN This compound (Hypothesized Inhibitor) M2C6MN->COX-1 / COX-2 Potential Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Experimental Validation:

To investigate this potential, a standard in vitro COX inhibition assay could be employed.

Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay: In a 96-well plate, incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Potential Antimicrobial Activity

Pyridine derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[4][7][8][9][10] The presence of a chlorine atom on the pyridine ring is a common feature in many antimicrobial compounds, as it can enhance lipophilicity and facilitate cell membrane penetration.[11]

Hypothesized Mechanism of Action:

The antimicrobial activity of chlorinated pyridine derivatives may stem from their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Experimental Validation:

The antimicrobial potential of this compound can be assessed using standard microbiological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well of a microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Cytotoxic and Anti-Tumor Activity

Numerous nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][12] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action:

Given the structural similarities to other cytotoxic pyridine derivatives, this compound could potentially induce apoptosis through the mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell M2C6MN This compound (Hypothesized Inducer) Mitochondrion Mitochondrion M2C6MN->Mitochondrion Potential Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound.

Experimental Validation:

The cytotoxic potential of this compound can be evaluated using a standard cell viability assay.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Future Directions and Conclusion

This compound stands at the intersection of synthetic chemistry and medicinal research. While its current role is primarily that of a versatile building block, the structural analysis and comparison with known bioactive molecules presented in this guide strongly suggest a latent potential for a range of biological activities. The proposed anti-inflammatory, antimicrobial, and cytotoxic properties warrant further investigation.

The experimental protocols outlined provide a clear path for the preliminary screening of these potential activities. Positive results from these assays would justify more in-depth mechanistic studies and the synthesis of a focused library of derivatives to explore structure-activity relationships further.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). PubMed. Retrieved from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved from [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (2013). J-Stage. Retrieved from [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed. Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. Retrieved from [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2019). PMC - NIH. Retrieved from [Link]

  • Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (2014). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). PMC - NIH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Substituted Pyridinium N‐Chloramines: Chemical Synthesis and Antibacterial Application. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial studies of new pyridine derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2018). MDPI. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2024). MDPI. Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. (2001). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. (2024). PubMed. Retrieved from [Link]

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"Methyl 2-chloro-6-methoxynicotinate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 95652-77-0) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic arrangement of a chloro substituent, a methoxy group, and a methyl ester on the pyridine core provides multiple reaction sites for diversification. The chloro group at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of aryl, heteroaryl, alkyl, and amino moieties. This capability allows for the systematic exploration of chemical space and the generation of compound libraries essential for identifying novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, tailored for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 67-69 °C[2]
Boiling Point (Predicted) 276.8 ± 35.0 °C[2]
Density (Predicted) 1.288 ± 0.06 g/cm³[2]
CAS Number 95652-77-0[1]
Spectroscopic Data

The structural integrity of this compound is confirmed through standard spectroscopic techniques. While a complete public dataset is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4]

TechniqueExpected Data and Interpretation
¹H NMR δ ~8.0-8.2 ppm (d, 1H): Proton on the pyridine ring, deshielded by the adjacent ester. δ ~6.8-7.0 ppm (d, 1H): Proton on the pyridine ring. δ ~3.9-4.0 ppm (s, 3H): Methoxy protons (-OCH₃) on the ring. δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
¹³C NMR δ ~165 ppm: Carbonyl carbon of the ester. δ ~160-165 ppm: Pyridine carbons attached to O and Cl. δ ~140-150 ppm: Quaternary pyridine carbon. δ ~110-120 ppm: Pyridine carbons attached to H. δ ~53-55 ppm: Methoxy and ester methyl carbons.
IR (Infrared) ~1720-1740 cm⁻¹: Strong C=O stretch from the ester. ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring. ~1200-1300 cm⁻¹: C-O stretching from the ester and ether. ~700-800 cm⁻¹: C-Cl stretch.
Mass Spec (MS) LCMS: m/z = 202 (M+1) has been reported, confirming the molecular weight.[1] The fragmentation pattern would likely show losses of ·OCH₃, ·COOCH₃, and Cl.

Synthesis of this compound

The primary synthetic route to this intermediate involves the methylation of both the carboxylic acid and the hydroxypyridine tautomer of 2-chloro-6-hydroxynicotinic acid.[1][2] The use of silver carbonate is a key aspect of this transformation, as it facilitates the methylation under relatively mild conditions.

Reaction Workflow Diagram

G start_mat 2-Chloro-6-hydroxynicotinic Acid reagents CH₃I (Methyl Iodide) Ag₂CO₃ (Silver Carbonate) Chloroform (Solvent) start_mat->reagents conditions Stir at 50 °C 3 hours reagents->conditions product This compound conditions->product workup Filtration -> Concentration -> Chromatography product->workup

Caption: Synthetic workflow for this compound.

Expertise & Causality: Why These Reagents?
  • 2-Chloro-6-hydroxynicotinic acid: This starting material exists in tautomeric equilibrium with its 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid form. Both the hydroxyl group and the carboxylic acid need to be methylated.

  • Methyl Iodide (CH₃I): This is a classic, highly reactive electrophilic methylating agent.

  • Silver Carbonate (Ag₂CO₃): This reagent serves a dual purpose. It acts as a base to deprotonate both the carboxylic acid and the hydroxyl group, forming the corresponding carboxylate and pyridinolate anions. These anions are potent nucleophiles. Furthermore, the silver(I) ion can coordinate to the halide of the methyl iodide, activating it for nucleophilic attack. This combination allows the reaction to proceed efficiently at a moderate temperature of 50 °C.[1]

  • Chloroform (Solvent): A suitable solvent that dissolves the starting material and is relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1]

  • Reaction Setup: To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Sequentially add silver carbonate (11.0 g, 39.8 mmol, ~2.3 equivalents) and methyl iodide (3.77 mL, 60.5 mmol, ~3.5 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove silver salts, washing the filter cake with additional chloroform.

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography using a gradient elution of ethyl acetate in heptane (0-100%).

  • Isolation: Collect the fractions containing the desired product and concentrate them under pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (Typical yield: ~69%).[1]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its chloro-substituent, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron reagent.[5][6] For this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl groups at the 2-position, a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[7][8]

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂-Cl pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product start_mat Ar-Cl (Substrate) boronic R-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often effective for coupling electron-deficient chloro-heterocycles.[9][10] The ligand facilitates the challenging oxidative addition step.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that has revolutionized drug synthesis.[11] Using this reaction, the chloro group of this compound can be displaced by a wide range of primary or secondary amines, providing access to novel scaffolds for therapeutic targets.[12][13]

  • Catalyst System: Similar to Suzuki coupling, palladium precursors combined with specialized phosphine ligands (e.g., BINAP, dppf, or Josiphos-type ligands) are essential.[11][14] The choice of ligand is critical and depends on the specific amine coupling partner.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although milder bases like Cs₂CO₃ or K₃PO₄ can be effective with certain catalyst systems.[12][13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[15]

Application in Medicinal Chemistry

This compound is explicitly cited as a building block for the preparation of aryl-aniline and heteroaryl-aniline compounds, which are useful in topical formulations for treating skin diseases.[2] Its structural motif is found within more complex molecules investigated for various therapeutic areas. For instance, related substituted pyridines are core components of multi-kinase inhibitors like Sorafenib, which targets pathways involved in tumor cell proliferation and angiogenesis.[16][17][18] While not a direct precursor to Sorafenib itself, its utility in building analogous structures for SAR studies is a prime example of its value to drug development professionals.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined synthesis and, more importantly, its predictable and versatile reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable tool for medicinal chemists. The ability to readily introduce diverse chemical functionalities at the 2-position allows for the efficient and systematic development of novel small molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this important chemical intermediate in their discovery programs.

References

  • Methyl 2-chloro-6-methylisonicotinate - ChemBK. [Link]

  • Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem. [Link]

  • Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • CN105085388A - Synthesis method for sorafenib intermediate - Google P
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - MDPI. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-6-methoxynicotinate is a key building block in modern synthetic chemistry, prized for its utility in the construction of complex molecular architectures prevalent in pharmaceutical and agrochemical research. However, its reactivity and inherent toxicological profile demand a rigorous and informed approach to its handling. This guide, grounded in established safety protocols, provides an in-depth framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Hazard Profile

A foundational understanding of the intrinsic properties and associated hazards of this compound is paramount before any laboratory work commences.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for understanding the compound's behavior under various experimental conditions.

PropertyValueSource
Chemical Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 95652-77-0[1][2]
Appearance Solid[3]
Boiling Point 124-125 °C at 7 mmHg[3]
Melting Point 58-62 °C[3]
Storage Temperature Inert atmosphere, 2-8°C
GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are outlined below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[3][4]

The "Danger" signal word associated with this compound underscores the need for stringent adherence to safety protocols.[3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The causality behind the selection of safety measures is rooted in a hierarchical approach, prioritizing engineering controls to minimize exposure, supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[4][7]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential airborne contaminants.[8][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[5][10] Their immediate availability is crucial in the event of accidental eye or skin contact.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist but a calculated response to the specific hazards posed by the compound.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH-approved standards are mandatory.[5][11] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when there is a potential for splashing.[3][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[6][8] It is imperative to inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron is required to protect against skin contact.[6][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and engineering controls are insufficient, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[3][8][10]

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don_Coat 1. Lab Coat Don_Mask 2. Respirator/Mask Don_Coat->Don_Mask Don_Goggles 3. Goggles/Faceshield Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Faceshield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Mask 4. Respirator/Mask Doff_Coat->Doff_Mask Wash_Hands 5. Wash Hands Thoroughly Doff_Mask->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to a safe research environment.

Handling
  • Avoid Contact: All personal contact, including inhalation and skin and eye contact, must be avoided.[8][9]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9][12] Wash hands thoroughly with soap and water after handling the compound.[9][13]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[10][12] Use dry clean-up procedures for any minor spills on the benchtop.[8]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[13]

Storage
  • Container: Keep the container tightly closed and properly labeled.[8][9][13]

  • Location: Store in a cool, dry, and well-ventilated area.[5][13] The recommended storage temperature is between 2-8°C under an inert atmosphere.

  • Security: Store in a locked-up area to restrict access to authorized personnel only.[5][8][9]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][10]

Emergency Procedures: A Protocol for Rapid and Effective Response

In the event of an emergency, a clear and practiced response plan is critical.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[8][12]
Skin Contact Take off immediately all contaminated clothing.[13] Wash the affected area with plenty of soap and water.[5][8] If skin irritation or a rash occurs, seek medical advice.[8]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5][8] If you feel unwell, call a poison center or doctor.[10]
Ingestion Rinse mouth with water.[10][13] Do NOT induce vomiting.[12] Seek medical attention if you feel unwell.[13]
Accidental Release Measures

A tiered response is necessary depending on the scale of the spill.

  • Minor Spills:

    • Ensure proper PPE is worn (gloves, goggles, lab coat, and respirator if dust is present).[8]

    • Clean up spills immediately.[8]

    • Use dry clean-up procedures to avoid generating dust.[8][9]

    • Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[8][14]

  • Major Spills:

    • Evacuate the area and alert personnel in the vicinity.[8][9]

    • Alert Emergency Services and inform them of the location and nature of the hazard.[8][14]

    • Control personal contact by wearing appropriate protective clothing and a respirator.[8][9]

    • Prevent the spillage from entering drains or water courses.[8][9]

    • Recover the product where possible and place it in labeled containers for disposal.[8][9]

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response Start Chemical Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Controllable Major_Spill Major Spill Assess->Major_Spill Large or Uncontrolled Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Minor_Spill->Don_PPE Evacuate Evacuate Immediate Area Major_Spill->Evacuate Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Clean up with Dry Methods and Place in Labeled Container Contain->Cleanup Decontaminate Decontaminate Area and Dispose of Waste Cleanup->Decontaminate End End Response Decontaminate->End Alert Alert Supervisor and Emergency Services Evacuate->Alert Secure Secure the Area and Prevent Entry Alert->Secure

Caption: Chemical Spill Response Workflow.

Firefighting Measures
  • Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[13] There is no restriction on the type of extinguisher that may be used.[8]

  • Hazards: The compound is not considered a significant fire risk; however, containers may burn.[8][9] May emit corrosive fumes in a fire.[8]

  • Firefighter Protection: Wear breathing apparatus and protective gloves.[8][9] Cool fire-exposed containers with water spray from a protected location.[8][9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Place waste in clean, dry, sealable, and labeled containers.[8]

  • Regulations: Dispose of contents and containers in accordance with local, regional, and national regulations.[9][13] Entrust disposal to a licensed waste disposal company.[11][13]

By integrating these safety protocols into all experimental workflows, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Vector SDS and Chemical Management. (2018, January 17). 2-Chloro-2-methylpropane Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: METHYL-2-CHLORO-ACRYLATE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of Methyl 2-chloro-6-methoxynicotinate, a key building block in medicinal chemistry and drug discovery. The described method, starting from 2-chloro-6-hydroxynicotinic acid, offers high yield and purity, and has been optimized for scalability and reproducibility. This guide is intended to provide researchers with a comprehensive understanding of the synthetic pathway, including mechanistic insights, safety considerations, and practical advice for successful execution.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a methoxy group at the 6-position of the pyridine ring, makes it an ideal scaffold for the development of novel therapeutic agents. The chloro and methoxy groups provide orthogonal handles for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. Specifically, this molecule is utilized in the preparation of aryl-aniline and heteroaryl-aniline compounds, which have shown potential in topical formulations for the treatment of various skin diseases[1].

The protocol detailed herein provides a reliable method for the preparation of this compound, ensuring a consistent supply of this critical intermediate for research and development activities.

Synthetic Strategy: A Two-Step Transformation

The synthesis of this compound is achieved through a two-step process starting from the commercially available 2-chloro-6-hydroxynicotinic acid. The core of this strategy involves a double methylation reaction, targeting both the carboxylic acid and the hydroxyl group of the starting material.

Step 1: O-methylation of the Hydroxyl Group The initial transformation focuses on the conversion of the 6-hydroxyl group to a methoxy group. This is a crucial step that modulates the electronic properties of the pyridine ring and sets the stage for the subsequent esterification.

Step 2: Esterification of the Carboxylic Acid Following the O-methylation, the carboxylic acid moiety is converted to its corresponding methyl ester. This esterification step enhances the compound's stability and facilitates its use in subsequent coupling reactions.

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Workflow Start 2-chloro-6-hydroxynicotinic acid Intermediate This compound Start->Intermediate  Silver Carbonate (Ag2CO3)  Methyl Iodide (CH3I)  Chloroform (CHCl3), 50°C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a well-established synthetic route and has been optimized for a 3.00 g scale of the starting material, 2-chloro-6-hydroxynicotinic acid[2].

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-chloro-6-hydroxynicotinic acid≥98%Commercially Available38025-90-0
Silver Carbonate (Ag₂CO₃)Reagent GradeCommercially Available534-16-7
Methyl Iodide (CH₃I)≥99%Commercially Available74-88-4
Chloroform (CHCl₃)Anhydrous, ≥99%Commercially Available67-66-3
Ethyl AcetateHPLC GradeCommercially Available141-78-6
HeptaneHPLC GradeCommercially Available142-82-5
Equipment
  • 50 mL round-bottomed flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Thermometer

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Flash column chromatography system

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Reagents: To the resulting solution, sequentially add silver carbonate (11.0 g, 39.8 mmol) followed by methyl iodide (3.77 mL, 60.5 mmol)[2].

    • Expert Insight: Silver carbonate acts as a base to deprotonate the carboxylic acid and the hydroxyl group, facilitating the nucleophilic attack by the resulting anions on methyl iodide. The excess of methyl iodide ensures the complete methylation of both functional groups.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[2].

    • Trustworthiness Check: Regular monitoring by TLC is crucial to determine the point of complete consumption of the starting material and to avoid the formation of by-products due to prolonged reaction times.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite under vacuum to remove the silver salts. Wash the filter cake with chloroform[2].

  • Concentration: Combine the filtrate and the chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product[2].

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-100% ethyl acetate in heptane. Collect the fractions containing the desired product[2].

  • Isolation of Product: Concentrate the purified fractions under reduced pressure to afford this compound as a white powder (Expected yield: 2.42 g, 69%)[2].

  • Characterization: The identity and purity of the final product can be confirmed by Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass-to-charge ratio (m/z) is 202 (M+1)[2].

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl Iodide: Is a known carcinogen and is highly toxic. Handle with extreme caution.

  • Chloroform: Is a suspected carcinogen and is harmful if swallowed or inhaled.

  • Silver Carbonate: May cause skin and eye irritation.

  • This compound: While specific data for this compound is limited, related compounds like Methyl 2-chloro-6-methylisonicotinate are known to cause skin irritation, serious eye damage, and may cause respiratory irritation[3].

Always consult the Safety Data Sheet (SDS) for each reagent before use[4][5][6].

Summary of Reaction Parameters

ParameterValue
Starting Material2-chloro-6-hydroxynicotinic acid
Scale3.00 g
Key ReagentsSilver Carbonate, Methyl Iodide
SolventChloroform
Reaction Temperature50°C
Reaction Time3 hours
Purification MethodFlash Column Chromatography
Expected Yield69%
Product AppearanceWhite Powder
Expected m/z (M+1)202

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers a good yield of the desired product. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

Application Note: High-Purity Isolation of Methyl 2-chloro-6-methoxynicotinate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of Methyl 2-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The described methodology ensures the removal of common process-related impurities, yielding the target compound with high purity suitable for downstream applications in drug development and discovery. This guide is intended for researchers, chemists, and process development scientists, offering a detailed workflow from crude sample preparation to the acquisition of a purified product.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of complex bioactive molecules.[1] The purity of this intermediate is paramount, as the presence of even minor impurities can have a detrimental impact on the yield and purity of subsequent synthetic steps, and ultimately the final active pharmaceutical ingredient (API).

The synthesis of this compound, typically involving the methylation of 2-chloro-6-hydroxynicotinic acid, can lead to the formation of several byproducts.[2] These may include unreacted starting materials, over-methylated products, or isomers, necessitating an efficient purification strategy.[3] Flash column chromatography is a widely adopted technique for the purification of organic compounds, offering a balance of speed and resolution. This application note details an optimized method utilizing a normal-phase silica gel stationary phase and a non-polar to polar gradient mobile phase of heptane and ethyl acetate.

Materials and Methods

Materials and Reagents
  • Crude this compound: (Synthesized according to established procedures, e.g., from 2-chloro-6-hydroxynicotinic acid and a methylating agent).[2]

  • Silica Gel: Flash chromatography grade, 40-63 µm particle size.

  • Heptane: HPLC grade.

  • Ethyl Acetate: HPLC grade.

  • Dichloromethane (DCM): ACS grade (for sample loading).

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F254.

  • Potassium Permanganate (KMnO₄) stain: For TLC visualization.

  • UV Lamp: For TLC visualization (254 nm).

Equipment
  • Automated Flash Chromatography System (e.g., CombiFlash® EZPrep or similar).

  • Rotary Evaporator.

  • TLC developing chamber.

  • Glassware (flasks, beakers, etc.).

  • Fume hood.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling chlorinated organic compounds and solvents.[4][5]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust.[6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Experimental Protocol

Thin Layer Chromatography (TLC) Analysis of Crude Material

A preliminary TLC analysis is crucial for determining the optimal solvent system for the column chromatography.

  • Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of ethyl acetate and heptane. A good starting point is a 20:80 (v/v) mixture of ethyl acetate to heptane.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[8][9] The aromatic pyridine ring of the product and many potential impurities will be UV active. Subsequently, stain the plate with a potassium permanganate solution to visualize any non-UV active impurities.

  • Rf Calculation: Calculate the retention factor (Rf) for the product and any visible impurities. The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the target compound.[10]

Column Chromatography Purification

The following protocol is optimized for the purification of approximately 5 grams of crude material. The column size and flow rate should be adjusted for different sample loads.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Heptane
Mobile Phase B Ethyl Acetate
Column Size 40 g Silica Gel Cartridge
Flow Rate 40 mL/min
Detection UV-Vis (254 nm and 280 nm)
Sample Loading Dry Loading (adsorbed onto silica gel)
Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (e.g., 5 g) in a minimal amount of dichloromethane.

    • Add approximately 10 g of silica gel to the solution and mix thoroughly.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is evenly distributed on the stationary phase at the start of the purification.

  • Column Equilibration:

    • Install the 40 g silica gel cartridge onto the automated flash chromatography system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 100% Heptane) for at least two column volumes.

  • Gradient Elution:

    • Load the prepared sample onto the system.

    • Initiate the gradient elution program as detailed in Table 2. A linear gradient is recommended for initial purifications, which can be optimized to a step gradient for routine purifications to save time and solvent.[11][12]

    Table 2: Gradient Elution Profile

Time (min)% Ethyl Acetate (B)
0.00
2.00
12.050
15.0100
20.0100
  • Fraction Collection:

    • Collect fractions based on the UV detector signal. The system should be programmed to collect fractions as peaks are detected at the specified wavelengths.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound as a white solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Workflow and Logic

The purification strategy is based on the principles of normal-phase chromatography, where the polar stationary phase (silica gel) has a higher affinity for more polar compounds.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis (Heptane/EtOAc) Crude->TLC Optimize Mobile Phase DryLoad Dry Loading on Silica Gel Crude->DryLoad Prepare Sample Column Automated Flash Chromatography (Silica Gel, Heptane/EtOAc Gradient) DryLoad->Column Fractions Fraction Collection (UV Detection) Column->Fractions Fraction_TLC TLC Analysis of Fractions Fractions->Fraction_TLC Identify Pure Fractions Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Rotary Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation of product and impurity Inappropriate mobile phase polarity.Adjust the gradient profile. A shallower gradient (slower increase in ethyl acetate concentration) can improve the resolution of closely eluting compounds.
Product elutes too quickly (low Rf) The mobile phase is too polar.Decrease the initial concentration of ethyl acetate in the gradient.
Product does not elute from the column The mobile phase is not polar enough.Increase the final concentration of ethyl acetate or extend the duration of the high-polarity phase of the gradient.
Peak tailing The compound may be interacting too strongly with the acidic silica gel surface.For basic compounds like pyridines, adding a small amount of a basic modifier such as triethylamine (0.1-1%) to the mobile phase can improve peak shape. However, this should be tested on TLC first and may require a modified workup to remove the triethylamine from the final product.
No UV signal for the compound The compound does not absorb at the selected wavelength.While this compound is UV active, some impurities may not be. Rely on TLC analysis of all fractions and consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) if available.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the outlined steps for TLC analysis, sample preparation, and gradient elution, researchers can consistently obtain the target compound with high purity, which is essential for its use in subsequent stages of pharmaceutical research and development. The principles and troubleshooting guide presented here can also be adapted for the purification of other substituted pyridine derivatives.

References

Application Notes: The Strategic Use of Methyl 2-chloro-6-methoxynicotinate in the Synthesis of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HIV Integrase with Precision Building Blocks

The human immunodeficiency virus (HIV) integrase enzyme is a critical target for antiretroviral therapy.[1] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a step that is essential for viral replication.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this process. A significant number of these inhibitors, including the highly successful drugs Dolutegravir and Cabotegravir, feature a core pyridinone structure.[1][2][3] This heterocyclic scaffold is crucial for chelating the magnesium ions within the integrase active site, thereby inhibiting its function.[4]

Methyl 2-chloro-6-methoxynicotinate has emerged as a highly valuable and versatile building block for the synthesis of these complex molecules. Its substituted pyridine ring contains the foundational structure and key functional "handles" that medicinal chemists exploit to construct the intricate polycyclic systems of modern INSTIs. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution, while the methoxy and methyl ester groups at the 6- and 3-positions, respectively, allow for further chemical elaboration.

These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will explore its properties, detail key synthetic protocols with in-depth scientific rationale, and present workflows for its conversion into advanced intermediates for HIV integrase inhibitor synthesis.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource(s)
CAS Number 95652-77-0[5][6][7][8]
Molecular Formula C₈H₈ClNO₃[5][6][9]
Molecular Weight 201.61 g/mol [6][9]
Appearance White to off-white powder or crystals[7]
Purity Typically >95%[7][8]
Storage Conditions Inert atmosphere, Room Temperature or Refrigerator (2-8°C)[6][7][9][10]

Synthetic Strategy Overview: From Building Block to Core Intermediate

The general synthetic approach involves a multi-step sequence wherein the functionalities of this compound are sequentially modified to build the target molecule. A key transformation is the displacement of the C2-chloro group, followed by manipulations that ultimately lead to the formation of the characteristic polycyclic pyridone core of second-generation INSTIs.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Elaboration & Cyclization cluster_2 Phase 3: Final Drug Synthesis A Methyl 2-chloro-6- methoxynicotinate B Intermediate A (C2-Amine Substituted) A->B Nucleophilic Aromatic Substitution (Protocol 1) C Intermediate B (Side-chain addition) B->C Further Functionalization D Tricyclic Pyridone Core (Precursor to INSTIs) C->D Intramolecular Cyclization (Protocol 2) E Final INSTI (e.g., Dolutegravir/Cabotegravir analogue) D->E Amidation & Final Modifications

Caption: General synthetic workflow from the starting material to the final drug.

Detailed Application Protocols

The following protocols are presented as robust, adaptable procedures for the key transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The displacement of the chloride at the C2 position of the pyridine ring is a cornerstone reaction. Unlike typical SN2 reactions, this proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.[11][12][13][14] This protocol details the substitution with a generic primary amine, representing a common step in building the side chains of INSTIs.

Reaction Scheme:

(A generic representation where R-NH₂ displaces the chloride)

Mechanism Overview:

The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nucleophilic amine attacks the electron-deficient carbon bearing the chlorine. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound201.612.02 g10.0
Primary Amine (R-NH₂)-1.2 eq12.0
N,N-Diisopropylethylamine (DIPEA)129.242.5 eq25.0
N,N-Dimethylformamide (DMF)-20 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (2.02 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Add the primary amine (12.0 mmol) to the solution, followed by the dropwise addition of DIPEA (25.0 mmol, approx. 4.35 mL).

  • Causality Note: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Self-Validation: The crude product should be purified by silica gel column chromatography. The expected product will have a distinct mass peak in LC-MS corresponding to the addition of the amine and loss of HCl.

Protocol 2: Construction of the Tricyclic Pyridone Core

This protocol outlines a representative synthesis for constructing the fused tricyclic system found in Dolutegravir and Cabotegravir, starting from a pyridone diester intermediate conceptually derived from our starting material.[15][16] The synthesis of such a pyridone diester from a C2-amino substituted nicotinate involves several steps, including N-alkylation and a Dieckmann-type condensation. This protocol focuses on the key cyclization step to form the oxazine ring.

Reaction Scheme:

(A generalized scheme showing the cyclization of a pyridone intermediate with an amino alcohol to form the fused ring system)

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
Pyridone Intermediate-5.0 g1.0 eq
(R)-3-amino-1-butanol89.141.1 eq-
Acetic Acid (glacial)60.052.0 eq-
Toluene-50 mL-

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, suspend the pyridone intermediate (1.0 eq) in toluene (50 mL).

  • Add (R)-3-amino-1-butanol (1.1 eq) and glacial acetic acid (2.0 eq).

  • Causality Note: Acetic acid acts as a catalyst for both the initial imine/enamine formation and the subsequent cyclization. The Dean-Stark apparatus is crucial for removing water generated during the reaction, driving the equilibrium towards the product.

  • Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours, or until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a solid has formed, collect it by filtration, wash with cold toluene or methyl tert-butyl ether (MTBE), and dry under vacuum.

  • If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Self-Validation: The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to verify the formation of the tricyclic system with the correct stereochemistry derived from the chiral amino alcohol.

Conclusion and Future Directions

This compound is a powerful and strategically important starting material in the field of anti-HIV drug discovery and development. The protocols outlined here demonstrate its utility in key transformations—namely, nucleophilic aromatic substitution and the construction of complex heterocyclic cores. The ability to precisely and efficiently install substituents on the pyridine ring allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately leading to the development of more potent and resilient INSTIs. Future work will continue to focus on optimizing these synthetic routes, particularly for large-scale and continuous flow manufacturing processes, to ensure a stable and affordable supply of these life-saving medicines.[17]

References

  • Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

  • Arbor Organics. (n.d.). This compound. Retrieved from [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. Available from: [Link]

  • Patel, D., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development. Available from: [Link]

  • Zelinsky Institute of Organic Chemistry. (2023). Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. Retrieved from [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PubMed. Available from: [Link]

  • Anichem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2016). Current Drug Targets. Available from: [Link]

  • Google Patents. (2016). WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof.
  • Google Patents. (2016). WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof.
  • ResearchGate. (2024). Envisioned synthetic pathway for dolutegravir and analogues in 'three-step' manner. Available from: [Link]

  • Li, W., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(9), 2850. Available from: [Link]

  • Newton, C. G., et al. (2019). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Organic Letters, 21(15), 6016-6020. Available from: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available from: [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions [Video]. YouTube. Available from: [Link]

  • Google Patents. (2022). US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.
  • ResearchGate. (2014). An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor. Available from: [Link]

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The Strategic Role of Methyl 2-chloro-6-methoxynicotinate in the Synthesis of Advanced MEK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of Methyl 2-chloro-6-methoxynicotinate, a key building block in the synthesis of potent and selective MEK inhibitors for cancer therapy. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical insights and practical, step-by-step protocols. We will delve into the rationale behind its use, its physicochemical properties, and its pivotal role in the construction of complex, clinically relevant molecules, with a particular focus on the synthesis of Selumetinib (AZD6244).

The MEK Pathway: A Critical Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in upstream components like RAS and BRAF, is a hallmark of many human cancers.[1][2] The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, functions as a relay system, transmitting signals from the cell surface to the nucleus.

Mitogen-activated protein kinase kinase (MEK) is a central node in this cascade, acting as the direct downstream effector of RAF kinases and the sole kinase responsible for the activation of ERK1/2.[3] This unique position makes MEK an attractive therapeutic target. Inhibiting MEK can effectively block the entire downstream signaling cascade, leading to reduced cell proliferation and the promotion of apoptosis.[3] This has led to the development of numerous small-molecule MEK inhibitors, several of which are now FDA-approved or in various stages of clinical trials.[1]

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The RAS-RAF-MEK-ERK Signaling Pathway.

This compound: A Key Synthetic Intermediate

This compound is a substituted pyridine derivative that has emerged as a valuable starting material in the synthesis of various pharmaceuticals. Its utility stems from the specific arrangement of functional groups on the pyridine ring, which allows for sequential and regioselective reactions.

PropertyValueReference
CAS Number 95652-77-0[4][5]
Molecular Formula C₈H₈ClNO₃[4][5]
Molecular Weight 201.61 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 67-69 °C[4]

The key reactive sites of this compound are:

  • The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom and the ester group activates the chlorine for displacement by a variety of nucleophiles, typically amines.

  • The C3-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

  • The C6-Methoxy Group: This group is generally stable but can be cleaved under harsh conditions if necessary. Its presence influences the electronics of the pyridine ring.

Application in the Synthesis of Selumetinib (AZD6244)

Selumetinib (AZD6244) is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[3] It is approved for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients.[3] The synthesis of Selumetinib provides an excellent case study for the application of this compound.

The general synthetic strategy involves the sequential introduction of the key fragments onto the pyridine core provided by this compound.

Selumetinib_Synthesis Start Methyl 2-chloro- 6-methoxynicotinate Intermediate1 Amine Coupling (S N Ar) Start->Intermediate1 Intermediate2 Coupled Product Intermediate1->Intermediate2 Intermediate3 Ester Hydrolysis Intermediate2->Intermediate3 Intermediate4 Carboxylic Acid Intermediate3->Intermediate4 Intermediate5 Amide Formation Intermediate4->Intermediate5 Final Selumetinib Intermediate5->Final

Caption: General Synthetic Workflow for Selumetinib.

Detailed Synthetic Protocol

The following protocol is a representative synthesis of Selumetinib starting from this compound. This is a multi-step synthesis that requires careful control of reaction conditions.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This initial step involves the coupling of this compound with a suitable aniline derivative, for example, 4-bromo-2-chloroaniline. The chlorine at the C2 position is displaced by the amino group of the aniline.

  • Reactants:

    • This compound (1.0 eq)

    • 4-bromo-2-chloroaniline (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

    • Ligand (e.g., Xantphos) (0.1 eq)

    • Base (e.g., Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, 4-bromo-2-chloroaniline, cesium carbonate, and the palladium catalyst/ligand system.

    • Add the anhydrous solvent and stir the mixture at elevated temperature (e.g., 100-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the coupled intermediate.

Step 2: Ester Hydrolysis

The methyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid.

  • Reactants:

    • Coupled intermediate from Step 1 (1.0 eq)

    • Base (e.g., LiOH or NaOH) (2-3 eq)

    • Solvent (e.g., a mixture of THF and water)

  • Procedure:

    • Dissolve the coupled intermediate in a mixture of THF and water.

    • Add the base and stir the mixture at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Amide Coupling

The final step is the formation of the amide bond with a suitable amine, for example, 2-(2-aminoethoxy)ethanol.

  • Reactants:

    • Carboxylic acid from Step 2 (1.0 eq)

    • 2-(2-aminoethoxy)ethanol (1.2 eq)

    • Coupling agent (e.g., HATU or HBTU) (1.2 eq)

    • Base (e.g., DIPEA) (2-3 eq)

    • Solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add the coupling agent and the base, and stir for a few minutes.

    • Add the amine and continue stirring at room temperature until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by chromatography or recrystallization to obtain Selumetinib.

Conclusion

This compound is a versatile and strategically important building block in the synthesis of MEK inhibitors, most notably Selumetinib. Its well-defined reactivity allows for the efficient and controlled construction of the complex molecular architecture of these targeted therapies. The protocols outlined in this guide provide a framework for the synthesis and further exploration of novel MEK inhibitors, underscoring the importance of carefully designed starting materials in modern drug discovery.

References

  • Refinement of MEK inhibitors - Taylor & Francis Online. [Link]

  • Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. [Link]

  • Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem. [Link]

  • Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones - PubMed. [Link]

  • Methyl 2-chloro-6-methylisonicotinate - ChemBK. [Link]

  • Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem. [Link]

  • Methyl 6-chloro-2-methoxynicotinate | C8H8ClNO3 | CID 10560015 - PubChem. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Nicotinates

Methyl 2-chloro-6-methoxynicotinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 3-position, makes it an ideal substrate for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly efficient method for the synthesis of 2-aryl-6-methoxynicotinates. These products serve as key scaffolds in the development of novel pharmaceuticals and functional organic materials.

This comprehensive guide provides detailed application notes and optimized protocols for the successful execution of Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various catalytic systems, and present step-by-step procedures to empower researchers to achieve high yields and purity in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: In this crucial step, the organic group from the boronic acid or its ester derivative is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron reagent.[2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners on the palladium complex, yielding the desired 2-aryl-6-methoxynicotinate product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Cycle

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a challenging substrate like an electron-deficient heteroaryl chloride, optimization is key. Below is a summary of recommended conditions based on literature precedents for similar substrates.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G2/G3Pd(II) precursors are reduced in-situ to the active Pd(0) species. Preformed catalysts offer improved stability and activity, especially for challenging couplings.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands facilitate the oxidative addition step with aryl chlorides and promote the reductive elimination step, leading to higher turnover numbers.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid for transmetalation. Phosphates and carbonates are generally effective and well-tolerated by many functional groups.
Solvent System Toluene/H₂O, 1,4-Dioxane/H₂O, or DMF/H₂OA biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the Suzuki coupling of this compound with an arylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2-3 equiv)

  • Degassed 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Palladium(II) Acetate and SPhos and add them to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis of compound libraries, microwave-assisted synthesis offers a significant advantage in reducing reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Degassed t-Amyl alcohol

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G3, and potassium carbonate.

  • Solvent Addition: Add degassed t-Amyl alcohol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture can be directly purified by preparative HPLC or by following the work-up and purification steps outlined in Protocol 1.

Experimental_Workflow

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; inefficient oxidative addition; poor solubility.Use a fresh palladium precursor and ligand. Switch to a more electron-rich and bulky ligand. Use a solvent system that ensures all reactants are dissolved at the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.Thoroughly degas all solvents and reagents. Use a stronger base or a different solvent system to promote transmetalation.
Protodeboronation Presence of excess water; strong base.Use anhydrous solvents if possible or carefully control the amount of water. Switch to a milder base like K₂CO₃ or K₃PO₄.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 2-aryl-6-methoxynicotinates. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity. The protocols provided in this guide serve as a comprehensive starting point for developing robust and scalable synthetic routes to these valuable compounds. Further optimization may be necessary for particularly challenging substrates, and the use of high-throughput screening techniques can accelerate this process.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

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The Versatile Precursor: Methyl 2-chloro-6-methoxynicotinate as a Gateway to Novel Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity in Pyridine Scaffolds

Substituted pyridine moieties are a cornerstone of modern medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] The precise functionalization of the pyridine ring is critical for modulating the biological activity, pharmacokinetic properties, and overall efficacy of these molecules. Methyl 2-chloro-6-methoxynicotinate has emerged as a highly valuable and versatile building block for the synthesis of diverse pyridine libraries. Its trifunctional nature, featuring a chloro group at the 2-position amenable to cross-coupling, a methoxy group at the 6-position, and a methyl ester at the 3-position, provides a powerful platform for modular and convergent synthetic strategies.[3][4] This technical guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed protocols and expert insights for its application in the synthesis of complex substituted pyridines.

Physicochemical Properties and Synthesis

This compound (CAS No: 95652-77-0) is a white to off-white solid with a molecular weight of 201.61 g/mol .[3] A common synthetic route to this precursor involves the methylation of 2-chloro-6-hydroxynicotinic acid using a methylating agent such as methyl iodide in the presence of a base like silver carbonate.[5]

PropertyValueReference
CAS Number 95652-77-0[3]
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 67-69 °C[3]

Core Reaction Pathways for Derivatization

The reactivity of this compound is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a multitude of avenues for chemical diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between organoboron compounds and organic halides.[6][7] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position. The coupling of heteroaryl chlorides can be challenging and often necessitates carefully optimized catalytic systems to achieve high yields.[6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general method that can be adapted for a range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, palladium(II) acetate, SPhos, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is crucial for the efficient coupling of electron-deficient 2-chloropyridines.[6]

  • Base: An appropriate base, such as cesium carbonate or potassium carbonate, is required for the transmetalation step of the catalytic cycle.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reaction components. Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd(OAc)2/SPhos - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[8][9] This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this methodology to this compound allows for the introduction of a diverse range of primary and secondary amines at the 2-position.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos or other suitable Buchwald ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring in a preheated oil bath at 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Trustworthiness in Protocol Design:

The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and moisture. The use of a glovebox or rigorous Schlenk line techniques is essential for the reproducibility of this reaction. The choice of base is also critical; while NaOtBu is a common choice, for substrates with base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ may be employed, often requiring a different ligand and reaction conditions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is an efficient method for introducing alkynyl functionalities onto the pyridine ring of this compound, which can then be further elaborated.

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Cross_Coupling_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)2 Pd(0), Ligand, Base start->suzuki_reagents C-C bond formation buchwald_reagents R1R2NH Pd(0), Ligand, Base start->buchwald_reagents C-N bond formation sonogashira_reagents R-C≡CH Pd(0), Cu(I), Base start->sonogashira_reagents C-C (sp) bond formation suzuki_product 2-Aryl-6-methoxynicotinate suzuki_reagents->suzuki_product buchwald_product 2-Amino-6-methoxynicotinate buchwald_reagents->buchwald_product sonogashira_product 2-Alkynyl-6-methoxynicotinate sonogashira_reagents->sonogashira_product

Caption: Key cross-coupling reactions of the precursor.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions.[12] The chloro substituent at the 2-position of this compound is susceptible to displacement by strong nucleophiles. This provides a complementary, often palladium-free, method for introducing heteroatom nucleophiles.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The presence of the electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, thereby facilitating the reaction.[12]

Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, an amine) (1.1-2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO) or an alcohol if the nucleophile is an alkoxide.

Procedure:

  • Dissolve this compound in the appropriate solvent in a round-bottom flask.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile precursor for the synthesis of a wide range of substituted pyridines. Its ability to undergo various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the controlled and systematic introduction of diverse functional groups. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable building block in their quest for novel therapeutic agents.

References

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

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  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

  • YouTube. 34.05 Nucleophilic Aromatic Substitution. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]

  • PubChem. Methyl 2-Chloro-6-methylisonicotinate. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

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Application Notes & Protocols for the Analytical Characterization of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-6-methoxynicotinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly prominent in the pharmaceutical and agrochemical industries, where it functions as a key intermediate for various active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2][3] The precise molecular structure, featuring chloro, methoxy, and methyl ester functional groups on a pyridine core, offers multiple reaction sites for further chemical modification.

Given its role as a foundational precursor, the identity, purity, and stability of this compound must be rigorously established. The presence of impurities, such as regioisomers, starting materials, or degradation products, can have significant ramifications on the yield, safety, and efficacy of the final product.[4] This document provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles and provide not just procedural steps but also the scientific rationale behind the chosen methodologies.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for the rational development of analytical methods. These properties dictate choices regarding solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 95652-77-0[5]
Molecular Formula C₈H₈ClNO₃[5]
Molecular Weight 201.61 g/mol [5]
Appearance White to off-white powder or crystals[5]
InChI Key WDMMBHZPESWUCL-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 55.7 Ų[6]
Storage Temperature Refrigerator[5]

Integrated Analytical Workflow

A multi-technique approach is imperative for the unambiguous characterization of this compound. Chromatographic methods provide quantitative purity assessment, while spectroscopic techniques confirm molecular structure and identity.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Purity & Separation cluster_2 Structural Confirmation cluster_3 Final Assessment Sample Sample Receipt (this compound) Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV (Purity Assay, Impurity Profile) Prep->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Prep->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Prep->MS FTIR FTIR Spectroscopy (Functional Group ID) Prep->FTIR Report Certificate of Analysis (CoA) (Data Consolidation) HPLC->Report GCMS->Report NMR->Report MS->Report FTIR->Report

Caption: General analytical workflow for characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for determining the purity of this compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is the preferred method for purity analysis due to its high resolution, reproducibility, and suitability for non-volatile compounds. A reversed-phase (RP) C18 column is selected because its nonpolar stationary phase effectively retains the moderately polar analyte, allowing for separation from both more polar and less polar impurities using a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. UV detection is ideal as the pyridine ring contains a chromophore that strongly absorbs UV light.

HPLC_Workflow A Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: Acetonitrile) C Equilibrate C18 Column A->C B Prepare Sample (~1 mg/mL in Acetonitrile) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution D->E F Detect at 270 nm E->F G Integrate Peaks & Calculate Purity F->G

Caption: HPLC-UV analysis workflow.

Detailed Protocol:

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][8]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Scientist's Note: The use of TFA helps to sharpen peaks by protonating acidic silanols on the stationary phase and ensuring consistent ionization of the analyte.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is ideal for analyzing volatile and semi-volatile substances, making it the method of choice for identifying residual solvents from the synthesis process or volatile impurities.[9][10] A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms) is used for general-purpose separation of a wide range of analytes.[9] The temperature programming allows for the separation of compounds based on their boiling points. Mass spectrometry provides definitive identification of eluted peaks by comparing their fragmentation patterns to spectral libraries.[11]

GCMS_Workflow A Prepare Sample (Dilute in suitable solvent, e.g., DCM) B Inject into GC Inlet (250°C) A->B C Separate on HP-5ms Column (Temperature Program) B->C D Elute into MS C->D E Ionize (EI, 70 eV) D->E F Detect Fragments E->F G Compare Spectra to Library & Quantify F->G

Caption: GC-MS analysis workflow.

Detailed Protocol:

  • Instrumentation:

    • GC system with a capillary column and a Mass Spectrometric detector.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a solution of ~2 mg/mL in a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of components.

    • The mass spectrum of the main peak should be extracted and analyzed for the molecular ion and characteristic fragments.

    • Identification of impurities is achieved by matching their mass spectra against a reference library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The chemical shifts, integration, and coupling constants (J-values) are diagnostic for the specific arrangement of atoms in this compound.[7][8] Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and its residual signal does not interfere with key analyte signals.[12]

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.15Doublet (d)1HH-4 (Aromatic)Deshielded by adjacent ester and ring nitrogen.
~ 6.85Doublet (d)1HH-5 (Aromatic)Shielded by adjacent methoxy group.
~ 3.98Singlet (s)3H-OCH₃ (methoxy)Characteristic shift for methoxy group protons.
~ 3.92Singlet (s)3H-OCH₃ (ester)Characteristic shift for methyl ester protons.
Note: The exact chemical shifts may vary slightly. The coupling constant between H-4 and H-5 is expected to be ~8.0 Hz.
Mass Spectrometry (MS)

Principle of Causality: MS provides the molecular weight of the compound, which is a primary piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The most critical diagnostic feature for this molecule is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[3]

Protocol (Direct Infusion ESI-MS):

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the ESI source in positive ion mode.

  • Expected Results:

    • [M+H]⁺: A peak at m/z ≈ 202.0.

    • [M+2+H]⁺: A peak at m/z ≈ 204.0.

    • The intensity of the peak at m/z 202 should be approximately three times that of the peak at m/z 204.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The presence of key absorbances confirms the integrity of the molecule's main structural features.[14][15][16]

Protocol (Attenuated Total Reflectance - ATR):

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Collect the spectrum from approximately 4000 to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3000-3100C-H StretchAromatic Ring
~ 2850-2960C-H StretchMethyl groups (-OCH₃)
~ 1730C=O StretchEster Carbonyl
~ 1580C=C / C=N StretchPyridine Ring
~ 1250C-O StretchEther and Ester
~ 750C-Cl StretchChloroalkane

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatography (HPLC, GC-MS) for purity assessment and spectroscopy (NMR, MS, FTIR) for structural confirmation ensures that the material meets the stringent quality requirements for its intended applications in research and development. Adherence to these protocols will enable scientists to confidently verify the identity, purity, and quality of this critical chemical intermediate.

References

  • Google Patents. (n.d.). WO2025222008A1 - Glucagon receptor agonists and their use as therapies.
  • ACS Publications. (2017). Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2017). Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. PMC. [Link]

  • ACS Publications. (1956). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

  • Google Patents. (n.d.). WO2021146370A1 - Map4k1 inhibitors.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from ChemSrc. [Link]

  • CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from CET Scientific Services. [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. [Link]

  • European Patent Office. (n.d.). EP 2361905 A1 - Heterocyclic Inhibitors of MEK and methods of use thereof. [Link]

  • ACS Publications. (2024). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine absorption indicating the change of caid sites.... [Link]

  • Google Patents. (n.d.).

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Scale-Up Synthesis of Methyl 2-chloro-6-methoxynicotinate: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-6-methoxynicotinate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, finding application in the development of novel therapeutic agents. Its structural motif, featuring a substituted pyridine core, is of significant interest to researchers and professionals in drug discovery and development. The controlled, large-scale production of this intermediate is therefore a critical step in the pharmaceutical supply chain. This application note provides a comprehensive guide to a robust and scalable three-step synthesis of this compound, commencing from readily available starting materials. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on procedural safety, efficiency, and high purity of the final product.

The synthetic strategy is centered around the initial production of 2,6-dichloronicotinic acid, followed by a regioselective methoxylation, and culminating in a Fischer esterification. This route has been selected for its scalability and utilization of established chemical transformations.

Overall Synthetic Scheme

The proposed three-step synthesis for this compound is outlined below. Each step will be detailed with a full experimental protocol.

G A Citrazinic Acid B 2,6-Dichloronicotinic Acid A->B  POCl3, Et4NCl, 130-145°C   C 2-Chloro-6-methoxynicotinic Acid B->C  NaOMe, Methanol, Reflux   D This compound C->D  Methanol, H2SO4 (cat.), Reflux  

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

The synthesis of the key intermediate, 2,6-dichloronicotinic acid, is achieved through the chlorination of citrazinic acid. This reaction utilizes phosphorus oxychloride as both a reagent and a solvent, with a phase-transfer catalyst to facilitate the reaction.

Protocol: Scale-Up Synthesis of 2,6-Dichloronicotinic Acid

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser with a gas scrubber.

  • Citrazinic acid

  • Tetraethylammonium chloride (Et4NCl)

  • Phosphorus oxychloride (POCl3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Crushed ice

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Procedure:

  • To the glass-lined reactor, charge citrazinic acid (10.35 kg, 66.7 kmol) and tetraethylammonium chloride (11.05 kg, 66.7 kmol).

  • Under constant stirring, carefully add phosphorus oxychloride (excess, approx. 20 L) to the reactor.

  • Heat the reaction mixture to 130°C and maintain for 18 hours.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate, appropriately sized quenching vessel, prepare a large quantity of crushed ice (approx. 150 kg).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl3. This is a highly exothermic process and requires careful control of the addition rate to manage the temperature.

  • The quenched mixture is then extracted with ethyl acetate (3 x 100 L).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloronicotinic acid as a white solid.[1]

ReagentMolecular Weight ( g/mol )Moles (kmol)Quantity (kg)
Citrazinic Acid155.1066.710.35
Tetraethylammonium Chloride165.7066.711.05
Phosphorus Oxychloride153.33Excess~20 L
Expected Product 192.00 ~59.7 ~11.46

Expected yield: ~89%

Step 2: Regioselective Synthesis of 2-Chloro-6-methoxynicotinic Acid

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyridine ring of 2,6-dichloronicotinic acid have different reactivities. The presence of the carboxylic acid group at the 3-position influences the electronic distribution of the ring, making the chlorine at the 6-position more susceptible to nucleophilic attack. By using a controlled amount of sodium methoxide, a regioselective substitution can be achieved.

Protocol: Scale-Up Synthesis of 2-Chloro-6-methoxynicotinic Acid

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • 2,6-Dichloronicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • PPE as specified in Step 1.

Procedure:

  • Charge the reactor with anhydrous methanol.

  • Carefully add sodium methoxide to the methanol with stirring until fully dissolved. The amount of sodium methoxide should be approximately 1.0-1.2 molar equivalents relative to the 2,6-dichloronicotinic acid.

  • Add the 2,6-dichloronicotinic acid (11.46 kg, 59.7 kmol) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH 2-3). This will precipitate the product.

  • The precipitated solid is collected by filtration, washed with cold deionized water, and dried under vacuum to yield 2-chloro-6-methoxynicotinic acid.

ReagentMolecular Weight ( g/mol )Moles (kmol)Quantity (kg)
2,6-Dichloronicotinic Acid192.0059.711.46
Sodium Methoxide54.02~65.7~3.55
Methanol32.04SolventAs required
Expected Product 187.58 ~53.7 ~10.07

Expected yield: ~90%

Step 3: Synthesis of this compound

The final step is a Fischer esterification, a classic and scalable method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.[2][3]

Protocol: Scale-Up Synthesis of this compound

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, a reflux condenser, and a Dean-Stark trap (optional, for water removal).

  • 2-Chloro-6-methoxynicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • PPE as specified in Step 1.

Procedure:

  • Charge the reactor with 2-chloro-6-methoxynicotinic acid (10.07 kg, 53.7 kmol) and an excess of methanol (which also acts as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or HPLC. For large-scale operations, removing the water formed using a Dean-Stark trap can drive the equilibrium towards the product.[3][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator or by distillation.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound as a solid.

ReagentMolecular Weight ( g/mol )Moles (kmol)Quantity (kg)
2-Chloro-6-methoxynicotinic Acid187.5853.710.07
Methanol32.04Excess/SolventAs required
Sulfuric Acid (conc.)98.08CatalystAs required
Expected Product 201.61 ~48.3 ~9.74

Expected yield: ~90%

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Esterification A Charge Reactor with Citrazinic Acid & Et4NCl B Add POCl3 A->B C Heat to 130°C (18h) then 145°C (2h) B->C D Cool to RT C->D E Quench on Ice D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Isolate 2,6-Dichloronicotinic Acid G->H I Prepare NaOMe in Methanol J Add 2,6-Dichloronicotinic Acid I->J K Reflux (4-6h) J->K L Cool to RT K->L M Acidify with HCl L->M N Filter and Dry M->N O Isolate 2-Chloro-6-methoxynicotinic Acid N->O P Charge Reactor with Acid & Methanol Q Add Catalytic H2SO4 P->Q R Reflux (8-12h) Q->R S Cool and Concentrate R->S T Work-up: Wash and Dry S->T U Recrystallize T->U V Isolate this compound U->V

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. It is toxic upon inhalation and contact. All handling must be done in a closed system or a well-ventilated fume hood with appropriate PPE.

  • Sodium methoxide (NaOMe): A strong base and is flammable. It reacts with water to form methanol and sodium hydroxide. Handle in an inert atmosphere.

  • Concentrated Sulfuric Acid (H2SO4): A strong acid and oxidizing agent. Causes severe burns. Handle with extreme care.

  • General Precautions: All reactions should be carried out by trained personnel in a facility equipped to handle hazardous chemicals. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.

Conclusion

This application note details a scalable and efficient three-step synthesis of this compound. By following these protocols, researchers and production chemists can reliably produce this valuable pharmaceutical intermediate in high yield and purity. The outlined procedures emphasize safety and are based on well-established chemical principles, providing a solid foundation for scale-up operations in a drug development setting.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-chloro-6-methoxynicotinate is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving a high yield of this molecule is crucial for the efficiency and cost-effectiveness of drug development and manufacturing processes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, drawing from established protocols and mechanistic principles to empower researchers to overcome common hurdles and maximize their product yield.

Section 1: Baseline Synthetic Protocol

The most prevalent and well-documented route to this compound involves the simultaneous O-methylation and esterification of 2-Chloro-6-hydroxynicotinic acid.[1][2] The following protocol serves as our validated baseline for discussion.

Experimental Protocol: Synthesis via Silver Carbonate

Objective: To synthesize this compound from 2-Chloro-6-hydroxynicotinic acid with a target yield of ~69%.[2]

Reagents & Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Silver Carbonate (Ag₂CO₃)

  • Methyl Iodide (CH₃I)

  • Chloroform (CHCl₃), anhydrous

  • Ethyl Acetate, Heptane (for chromatography)

  • Standard laboratory glassware, heating mantle, and stirring equipment

  • TLC plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, dissolve 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) in chloroform (30 mL).[1][2] Stir until all solids are fully dissolved.

  • Addition of Reagents: Sequentially add Silver Carbonate (11.0 g, 39.8 mmol) and Methyl Iodide (3.77 mL, 60.5 mmol) to the solution.[1][2]

  • Reaction: Heat the mixture to 50 °C and stir for 3 hours.[1][2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove insoluble silver salts. Wash the filter cake with additional chloroform.[2]

  • Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography using a 0-100% ethyl acetate/heptane gradient to yield the final product as a white powder (Expected yield: ~2.42 g, 69%).[2]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Chloro-6-hydroxynicotinic acid in Chloroform B Add Silver Carbonate (Ag₂CO₃) & Methyl Iodide (CH₃I) A->B C Heat at 50°C for 3h Monitor by TLC B->C D Filter to remove Silver Salts C->D E Concentrate Filtrate D->E F Purify via Column Chromatography E->F G This compound (Product) F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues that can lead to reduced yields and provides scientifically grounded solutions.

Q1: My yield is significantly lower than the reported 69%. What are the most common causes?

A1: Low yields can typically be traced back to four key areas: reagent quality, moisture, reaction conditions, and purification losses.

  • Reagent Quality: The purity and reactivity of Silver Carbonate are paramount. Old or poorly stored Ag₂CO₃ may have reduced activity. Use freshly opened or high-purity silver carbonate. The starting material, 2-Chloro-6-hydroxynicotinic acid, should also be pure and dry.

  • Moisture: This reaction is sensitive to water, which can consume the methylating agent and deactivate the silver carbonate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incomplete Reaction: If the reaction does not go to completion, you will isolate starting material or mono-methylated intermediates. This is often due to insufficient heating, short reaction time, or inactive reagents.

  • Purification Losses: The product can be lost during filtration if not washed thoroughly from the silver salts. During column chromatography, improper solvent selection or technique can lead to poor separation and product loss.

Potential Issue Recommended Action Scientific Rationale
Low Reagent Purity Use high-purity, fresh Silver Carbonate and Methyl Iodide.Impurities can interfere with the reaction or introduce side reactions, lowering the yield of the desired product.
Presence of Moisture Oven-dry all glassware. Use anhydrous solvents.Water can hydrolyze the ester product and react with the methylating agent, reducing its effective concentration.
Incomplete Reaction Increase reaction time to 4-5 hours. Ensure temperature is stable at 50°C.Provides more time for the slower, second methylation step to proceed to completion.
Product Loss in Work-up Wash the silver salt filter cake thoroughly with chloroform.The product can adsorb onto the surface of the fine silver salt precipitate.

Q2: My TLC shows three spots: starting material, an intermediate, and the final product. How do I drive the reaction to completion?

A2: The presence of starting material and an intermediate (likely the mono-methylated species) indicates an incomplete reaction. The double methylation requires sufficient time and an adequate amount of the methylating agent.

  • Increase Excess of Methyl Iodide: The protocol calls for approximately 3.5 equivalents of methyl iodide.[2] Increasing this to 4.0-4.5 equivalents can help push the equilibrium towards the fully methylated product, especially if some of the reagent is lost to evaporation or side reactions.

  • Extend Reaction Time: While the standard protocol suggests 3 hours, extending the reaction time to 5 hours or until TLC analysis shows the disappearance of the starting material and intermediate spots is advisable.

  • Ensure Efficient Stirring: The reaction is heterogeneous due to the insoluble silver carbonate. Vigorous stirring is essential to ensure good contact between all reactants.

Q3: Are there viable alternatives to Silver Carbonate (Ag₂CO₃) for this synthesis?

A3: Yes, while silver carbonate is effective, its cost can be a factor. Other bases can be used, though they may require optimization.

  • Potassium Carbonate (K₂CO₃): A common and inexpensive alternative. It is less reactive than Ag₂CO₃, so it may require a higher temperature, a longer reaction time, and a polar aprotic solvent like DMF or Acetone instead of Chloroform to improve solubility and reactivity.

  • Cesium Carbonate (Cs₂CO₃): Highly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the carboxylate and hydroxyl groups. However, it is also expensive.

The key advantage of Ag₂CO₃ is its ability to act as both a base and a halide scavenger, precipitating silver iodide (AgI) which helps to drive the reaction forward.

Q4: I am observing an unexpected byproduct. What could it be?

A4: The most likely byproduct, other than mono-methylated intermediates, is the N-methylated isomer. The starting material, 2-Chloro-6-hydroxynicotinic acid, exists in tautomeric equilibrium with 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. While O-methylation is generally favored under these conditions, some N-methylation at the pyridine ring nitrogen can occur, leading to a difficult-to-separate isomer. Using a soft base like silver carbonate generally favors O-alkylation over N-alkylation.

Section 3: Mechanistic Pathway

Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds via a double Sₙ2 reaction.

  • Deprotonation: Silver carbonate acts as a base to deprotonate the two acidic protons: one from the carboxylic acid and one from the hydroxyl group (in its hydroxypyridine tautomeric form).

  • Nucleophilic Attack: The resulting carboxylate and pyridinoxide anions are potent nucleophiles. They sequentially attack the electrophilic methyl group of methyl iodide in two separate Sₙ2 reactions.

  • Halide Scavenging: The iodide ion released is immediately sequestered by silver ions to form insoluble silver iodide (AgI), which precipitates out of the solution. This removal of a product ion helps drive the reaction to completion.

Reaction Mechanism Diagram

G Start 2-Chloro-6-hydroxynicotinic Acid SM_Ag Silver Carboxylate/ Pyridinoxide Salt Start->SM_Ag + Ag₂CO₃ Intermediate Mono-methylated Intermediate SM_Ag->Intermediate + CH₃I (- AgI) Product Final Product Intermediate->Product + CH₃I (- AgI) Ag2CO3 2 Ag₂CO₃ CH3I_1 2 CH₃I CH3I_2 2 CH₃I

Caption: Simplified mechanism of the double methylation reaction.

Section 4: Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methyl Iodide (Iodomethane): Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care.

  • Chloroform: A suspected carcinogen and harmful if swallowed or inhaled.

  • Silver Carbonate: Can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Sources

Technical Support Center: Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the handling, storage, and experimental use of this compound. Our focus is on understanding and mitigating potential decomposition pathways to ensure the integrity of your research.

Understanding the Stability of this compound

This compound is a substituted pyridine derivative with functionalities that can be susceptible to degradation under certain conditions. The primary modes of decomposition to consider are hydrolysis, thermal degradation, and photodecomposition. The presence of a chloro group (electron-withdrawing) at the 2-position and a methoxy group (electron-donating by resonance, electron-withdrawing by induction) at the 6-position on the pyridine ring influences the molecule's overall electronic properties and, consequently, its stability.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on identifying and resolving problems related to the decomposition of this compound.

Issue 1: Inconsistent results or loss of potency in aqueous solutions.

  • Question: I am observing variable results in my experiments using aqueous solutions of this compound, and I suspect the compound is degrading. What could be the cause?

  • Answer: The most probable cause is the hydrolysis of the methyl ester group. Nicotinic acid esters are known to undergo both acid and base-catalyzed hydrolysis to form the corresponding carboxylic acid (2-chloro-6-methoxynicotinic acid) and methanol.[3] The rate of this hydrolysis is highly dependent on the pH of the solution.

    • Causality: The electron-withdrawing nature of the chloro substituent can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. While the methoxy group is generally electron-donating, its position relative to the ester may not be sufficient to counteract this effect. Studies on related chloropyridines have shown enhanced rates of hydrolysis.[4][5]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of your aqueous solutions in the slightly acidic range (pH 4-6), where the rate of hydrolysis for many esters is at a minimum. Use a well-characterized buffer system to ensure pH stability.

      • Temperature: Prepare and store aqueous solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis.

      • Fresh Solutions: Whenever possible, prepare aqueous solutions of this compound fresh for each experiment.

      • Co-solvents: If your experimental conditions allow, consider using a co-solvent such as acetonitrile or DMSO to reduce the concentration of water and slow down hydrolysis.

Issue 2: Appearance of unknown peaks in HPLC analysis after thermal stress.

  • Question: After heating a solution of this compound, I see new peaks in my HPLC chromatogram. What are these likely to be?

  • Answer: Thermal stress can induce several decomposition pathways. The primary thermal degradation products are likely to be the result of decarboxylation or cleavage of the substituent groups from the pyridine ring. When heated to decomposition, related compounds like 2-chloropyridine can emit toxic fumes, including hydrogen chloride and nitrogen oxides.

    • Causality: At elevated temperatures, the weaker bonds in the molecule are prone to cleavage. The C-Cl and O-CH3 bonds, as well as the ester group, are potential sites of thermal degradation. Thermal decomposition of pyridine derivatives can proceed through radical pathways.[6]

    • Troubleshooting Steps:

      • Avoid High Temperatures: Whenever possible, avoid exposing this compound to high temperatures, both in solid form and in solution.

      • Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

      • Analytical Characterization: Use LC-MS/MS to identify the mass of the unknown peaks. This will help in elucidating the structure of the degradation products.

Issue 3: Discoloration or degradation of the compound upon exposure to light.

  • Question: My sample of this compound has developed a yellowish tint after being left on the lab bench. Is it degrading?

  • Answer: Yes, discoloration upon exposure to light is a strong indication of photodecomposition. Pyridine and its derivatives can be susceptible to photodegradation, especially in the presence of UV light.

    • Causality: The pyridine ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and ring-opening. The presence of substituents can alter the absorption spectrum and the subsequent photochemical pathways.

    • Troubleshooting Steps:

      • Protect from Light: Store both solid samples and solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

      • Work in a Hood with UV Filter: When working with the compound for extended periods, do so in a fume hood with a UV-filtered light source.

      • Monitor for Photodegradants: If you suspect photodegradation, analyze your sample by HPLC-UV or LC-MS to identify any new peaks that may have formed.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound in aqueous solution?

A1: The primary decomposition pathway in aqueous solution is the hydrolysis of the methyl ester to form 2-chloro-6-methoxynicotinic acid and methanol. This reaction is catalyzed by both acids and bases.[3]

Q2: How do the chloro and methoxy substituents affect the stability of the molecule?

A2: The chloro group at the 2-position is electron-withdrawing, which can increase the susceptibility of the pyridine ring to nucleophilic attack and enhance the rate of ester hydrolysis.[4][5] The methoxy group at the 6-position is generally considered electron-donating through resonance, which could partially counteract the effect of the chloro group. However, the overall electronic effect will depend on the specific reaction conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For solutions, especially aqueous ones, storage at 2-8 °C is recommended, and they should be used as quickly as possible.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the formation of degradation products.[2] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique as it provides mass information that can be used to elucidate the structures of the degradants.[7][8]

Q5: Are there any known incompatible solvents or reagents?

A5: Strong acids, strong bases, and strong oxidizing agents should be avoided as they can promote the degradation of this compound. Additionally, prolonged exposure to water, especially at non-neutral pH, should be minimized.

Predicted Decomposition Pathways

Based on the chemical structure of this compound and data from related compounds, the following decomposition pathways are predicted:

Hydrolysis (Acid or Base Catalyzed)

The most common degradation pathway in the presence of water is the hydrolysis of the methyl ester.

parent This compound product1 2-chloro-6-methoxynicotinic acid parent->product1 H+ or OH- / H2O product2 Methanol parent->product2 H+ or OH- / H2O

Caption: Predicted hydrolytic decomposition of this compound.

Potential Thermal Decomposition

Under thermal stress, multiple degradation products could be formed.

parent This compound degradant1 Decarboxylation Products parent->degradant1 Heat degradant2 Dechlorination Products parent->degradant2 Heat degradant3 Demethylation Products parent->degradant3 Heat gases HCl, NOx, CO, CO2 parent->gases High Heat

Caption: Potential thermal decomposition pathways.

Potential Photodecomposition

Exposure to light, particularly UV, could lead to the formation of various photoproducts.

parent This compound photoproduct1 Oxidized Products (N-oxides) parent->photoproduct1 hv photoproduct2 Ring-opened Products parent->photoproduct2 hv photoproduct3 Dehalogenated Products parent->photoproduct3 hv

Caption: Potential photodecomposition pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a typical procedure for investigating the hydrolytic stability of this compound.

Objective: To determine the degradation of the compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: To a volumetric flask, add an appropriate volume of the stock solution and dilute with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 270 nm (or as determined by UV scan) Injection Volume: 10 µL

Data Presentation

The following table provides a hypothetical summary of a forced degradation study, illustrating the type of data you would generate.

Stress ConditionDuration (hours)% Parent Compound Remaining% Degradation Product 1 (Hydrolysis Product)
0.1 M HCl, 40 °C2485.214.8
0.1 M NaOH, 40 °C870.529.5
Water, 40 °C2498.11.9
Heat (80 °C, solid)4895.3Not Applicable
Light (ICH Q1B)1.2 million lux hours92.7Not Applicable

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. 2020.

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.

  • This compound synthesis. ChemicalBook.

  • 2-Chloro-6-methoxypyridine, 98%. Sigma-Aldrich.

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.

  • Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. PubMed.

  • Troubleshooting HPLC.pdf. vscht.cz.

  • This compound CAS#: 95652-77-0. ChemicalBook.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.

  • Forced Degradation Studies. MedCrave online.

  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Conquer Scientific.

  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. NIH.

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • 2-Chloro-6-methoxypyridine, 98%. Fisher Scientific.

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex.

  • 6-methoxypyridine-3-carboxaldehyde. Stenutz.

  • Sensitive Detection of Niacin and its Derivatives by LC-MS/MS: An Application Note and Protocol. Benchchem.

  • 6-Methoxy-3-pyridinecarboxaldehyde 98 65873-72-5. Sigma-Aldrich.

  • 2-Chloro-6-methoxypyridine. PubChem.

  • 95652-77-0|this compound|BLD Pharm. BLD Pharm.

  • Methyl 6-methoxypyridine-3-carboxylate. PubChem.

  • Photochemical degradation kinetics and mechanism of short-chain chlorinated paraffins in aqueous solution. ScienceDirect.

  • Synthesis, structural characterization, in vitro. Drug Design and Bioinformatics Lab.

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate 97 3998-90-1. Sigma-Aldrich.

  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.

  • Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids. PubMed.

  • 2-Chloropyridine-3-carboxamide. PMC.

  • Methyl 2-Chloro-6-methylisonicotinate. PubChem.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

  • 6-Methoxy-3-pyridinecarboxaldehyde 98 65873-72-5. Sigma-Aldrich.

  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate.

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate.

  • 2-Chloropyridine-3-carboxylic acid 99 2942-59-8. Sigma-Aldrich.

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.gov.

  • KINETICS AND MECHANISM OF PHOTODEGRADATION OF CHLOROPHENOLS. Scilit.

  • On the mechanism of photocatalytic degradation of chlorinated phenols to CO2 and HCl by polyoxometalates. Scilit.

  • Photocatalytic Mineralization of Chlorpyrifos Using CdS/MAX-phase Nanocomposites and Detailed Investigation of the Mechanism and Degradation Pathways. AMiner.

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Troubleshooting guide for the synthesis of "Methyl 2-chloro-6-methoxynicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-chloro-6-methoxynicotinate

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource, presented in a comprehensive question-and-answer format, is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to ensure your success in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable and commonly employed synthetic route for this compound?

A common and effective method for synthesizing this compound involves the simultaneous O-methylation and esterification of 2-Chloro-6-hydroxynicotinic acid.[1][2] This one-pot reaction is typically carried out using methyl iodide as the methylating agent and a base, such as silver carbonate, to facilitate the reaction.

The choice of silver carbonate is strategic; it acts as a base to deprotonate both the carboxylic acid and the hydroxyl group, forming silver salts. These salts are then readily alkylated by methyl iodide. The reaction is generally performed in a solvent like chloroform at a moderately elevated temperature.[1][2] This approach is favored for its directness and reasonable yields.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow Start 2-Chloro-6-hydroxynicotinic acid Reaction Reaction (50°C, 3h) Start->Reaction Reagents Reagents: - Methyl Iodide (CH3I) - Silver Carbonate (Ag2CO3) - Chloroform (CHCl3) Reagents->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product Methyl 2-chloro-6- methoxynicotinate Purification->Product Troubleshooting_Slow_Reaction Start Reaction Slow or Stalled CheckTemp Is Temperature at 50°C? Start->CheckTemp CheckStirring Is Stirring Vigorous? CheckTemp->CheckStirring Yes IncreaseHeat Action: Increase and maintain heat at 50°C CheckTemp->IncreaseHeat No CheckReagents Are Reagents High Quality? CheckStirring->CheckReagents Yes IncreaseStirring Action: Increase stirring rate CheckStirring->IncreaseStirring No CheckReagents->Start Yes, problem persists. Consider other factors. ReplaceReagents Action: Use fresh, dry Ag2CO3 and colorless CH3I. Use anhydrous CHCl3. CheckReagents->ReplaceReagents No

Caption: Decision tree for troubleshooting a slow or stalled reaction.

Q3: I'm experiencing low yields. How can I optimize the reaction for a better outcome?

Low yields are a common issue that can often be rectified by optimizing several key parameters. A reported yield for this reaction is around 69%, so significant deviations warrant investigation. [1]

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of methyl iodide is typically employed to drive the reaction to completion and ensure both the hydroxyl and carboxylic acid groups are methylated.

  • Reaction Time and Monitoring: The reaction is often complete within 3 hours. [1][2]However, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (2-Chloro-6-hydroxynicotinic acid) is a key indicator of completion. Running the reaction for too long or not long enough can lead to side product formation or incomplete conversion, respectively.

  • Workup and Purification Losses: Mechanical losses during workup (filtration, transfers) and purification can significantly impact the final yield. Ensure complete transfer of materials and careful collection of fractions during column chromatography.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-6-hydroxynicotinic acid1.0 equivalent
Silver Carbonate ~2.3 equivalentsTo deprotonate both acidic protons
Methyl Iodide ~3.5 equivalentsExcess to drive the reaction to completion
Solvent Anhydrous ChloroformPrevents hydrolysis and side reactions
Temperature 50°CBalances reaction rate and stability
Time ~3 hours (TLC monitored)Ensures complete conversion
Q4: What are the best practices for reaction workup and product purification?

A meticulous workup and purification process is critical for obtaining a high-purity product.

  • Workup:

    • Filtration: After the reaction is complete, the mixture should be cooled and filtered to remove the insoluble silver salts (AgI, unreacted Ag₂CO₃). Washing the filter cake thoroughly with the reaction solvent (chloroform) is essential to recover any product that may have been adsorbed. [1] 2. Concentration: The combined filtrate and washings are then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Flash Column Chromatography: This is the recommended method for purifying the crude product. [1][2] * Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in heptane (or hexane) is effective. Starting with a low polarity mixture (e.g., 100% heptane) and gradually increasing the proportion of ethyl acetate allows for the separation of non-polar impurities first, followed by the desired product. [1]

Detailed Experimental Protocol

This protocol is based on established literature procedures. [1][2] Materials:

  • 2-Chloro-6-hydroxynicotinic acid (1.0 eq)

  • Silver carbonate (2.3 eq)

  • Methyl iodide (3.5 eq)

  • Anhydrous chloroform

  • Ethyl acetate (for chromatography)

  • Heptane (for chromatography)

  • Silica gel

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-6-hydroxynicotinic acid (1.0 eq) and anhydrous chloroform. Stir until the starting material is fully dissolved.

  • Sequentially add silver carbonate (2.3 eq) and methyl iodide (3.5 eq) to the solution.

  • Heat the reaction mixture to 50°C and maintain this temperature with vigorous stirring for approximately 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/heptane mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble silver salts. Wash the filter cake thoroughly with chloroform.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in heptane.

  • Collect the fractions containing the pure product (monitor by TLC).

  • Combine the pure fractions and concentrate under reduced pressure to afford this compound as a white powder.

  • Confirm product identity and purity using analytical techniques such as LCMS (Expected m/z = 202 [M+H]⁺), ¹H NMR, and ¹³C NMR. [1][2]

References

Sources

Alternative purification methods for "Methyl 2-chloro-6-methoxynicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-chloro-6-methoxynicotinate. This document provides in-depth troubleshooting advice and alternative purification protocols to assist researchers, scientists, and drug development professionals in obtaining this key chemical intermediate with high purity. The standard purification method for this compound is flash column chromatography[1][2]; however, challenges such as co-eluting impurities, low yields, or an oily final product often necessitate alternative strategies. This guide is designed to help you navigate these common issues effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product after column chromatography is an oil and I cannot get it to crystallize. How can I purify it further or induce crystallization?

Answer:

It is not uncommon for substituted nicotinic acid esters to be isolated as oils, which can make removing trace impurities challenging.[3]

Causality: The oily nature of the product is often due to residual solvents or minor impurities that disrupt the crystal lattice formation. The inherent physical properties of the molecule may also favor a non-crystalline state.

Solutions:

  • High-Vacuum Drying: Ensure all residual chromatography solvents (like ethyl acetate or heptane) are thoroughly removed. Drying under high vacuum for several hours, sometimes with gentle heating (e.g., 30-40°C), can remove volatile impurities and may result in solidification.

  • Solvent Screening for Recrystallization: If the product is of reasonable purity (>90%), a systematic solvent screening for recrystallization is the next logical step. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Protocol 1: Recrystallization via Solvent Screening provides a detailed methodology for this.

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring the oil in a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of diethyl ether and hexanes are good starting points. The product may solidify during this process.

Question 2: I'm performing flash column chromatography, but I'm getting poor separation between my product and an unknown impurity. What can I do?

Answer:

Poor separation during column chromatography is typically due to impurities having a similar polarity to the desired product.[3]

Causality: The most likely impurities in the synthesis of this compound are the starting material, 2-chloro-6-hydroxynicotinic acid, or incompletely methylated intermediates.[1][2] These acidic impurities can streak on a standard silica gel column, leading to broad peaks and poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Gradient: Instead of a steep gradient, try a shallower one (e.g., 0-50% ethyl acetate in heptane) to improve resolution.[1]

    • Solvent System Modification: If using a standard ethyl acetate/heptane system, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity of the separation.

  • Acid-Base Extraction (Pre-Chromatography): This is a highly effective alternative for removing acidic impurities before chromatography. By washing an organic solution of your crude product with an aqueous base, you can selectively extract the acidic starting material into the aqueous layer.

    • Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities details this procedure. This method leverages the difference in chemical properties rather than just polarity, often providing superior purification.[4]

  • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for pyridine-containing compounds. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an option, particularly if the impurities are less polar than the product.

Question 3: My NMR spectrum shows the presence of the starting material, 2-chloro-6-hydroxynicotinic acid, even after purification. Is there a targeted way to remove it?

Answer:

Yes, the presence of acidic starting material is a common issue that is best addressed by a chemical purification method rather than relying solely on physical separation like chromatography.

Causality: 2-chloro-6-hydroxynicotinic acid possesses a carboxylic acid group, making it amenable to selective removal via an acid-base extraction.

Solution:

The most robust method is to perform an acid-base extraction as described in Protocol 2 . Dissolve your impure product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] The basic solution will deprotonate the carboxylic acid of the starting material, forming a water-soluble salt that partitions into the aqueous layer. The desired ester product, lacking an acidic proton, will remain in the organic layer. Subsequent separation of the layers and evaporation of the organic solvent will yield a product free of the acidic starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound? A1: The potential impurities are largely dependent on the synthetic route.[3] For the common synthesis from 2-chloro-6-hydroxynicotinic acid and a methylating agent, you can expect:

  • Unreacted Starting Material: 2-chloro-6-hydroxynicotinic acid.

  • Partially Methylated Intermediates: Such as 2-chloro-6-methoxynicotinic acid (if the esterification is incomplete) or methyl 2-chloro-6-hydroxynicotinate (if the O-methylation is incomplete).

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers might form.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., chloroform, DMF, ethyl acetate).[1][4]

Q2: Is recrystallization a viable primary purification method for this compound? A2: Recrystallization can be an excellent method for achieving high purity, provided the crude product is solid and a suitable solvent system can be identified.[3] If your product is an oil, column chromatography or acid-base extraction should be performed first to achieve a higher level of purity, which may then allow for crystallization. See Protocol 1 for a systematic approach to finding an appropriate solvent.

Q3: Can I use a base wash if my product might be sensitive to hydrolysis? A3: This is an important consideration. While esters can be hydrolyzed by strong bases, a wash with a mild base like sodium bicarbonate is generally safe for a short duration at room temperature, especially for a relatively sterically hindered ester like this one.[4] Avoid using strong bases like sodium hydroxide or potassium hydroxide, and do not let the mixture stir for extended periods. The workup should be performed relatively quickly.

Q4: My purification yield is very low. What are the common causes of product loss? A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction by TLC or LCMS to ensure it has gone to completion.

  • Loss during Workup: Significant product can be lost in aqueous layers during extractions if the partitioning is not optimal. Always back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes stick to the silica gel column. Using a more polar eluent or adding a small percentage of triethylamine to the mobile phase (for basic compounds) can help mitigate this.

  • Product Volatility: While this specific compound is not extremely volatile, ensure that you are not using excessive heat or vacuum during solvent removal, which could lead to loss of product.

Experimental Protocols

Protocol 1: Recrystallization via Solvent Screening

This protocol outlines a systematic method to identify a suitable solvent system for the recrystallization of this compound.

Methodology:

  • Preparation: Place a small amount (approx. 20-30 mg) of your crude, semi-purified solid or oil into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature while stirring. Test a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, ethanol, methanol).

  • Solubility Assessment:

    • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

    • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

    • If the compound dissolves upon heating, it is a potential candidate.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath. If crystals form, you have found a suitable solvent.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

Data Presentation: Solvent Suitability for Recrystallization

Solvent ClassExample SolventsExpected Solubility Behavior
Non-Polar Hexanes, HeptaneLikely insoluble at all temperatures. Good as an "anti-solvent".
Mid-Polar Aprotic Toluene, Diethyl EtherMay show desired solubility profile (sparingly soluble cold, soluble hot).
Mid-Polar Aprotic Ethyl Acetate, AcetoneMay be too soluble at room temperature.
Polar Protic Isopropanol, EthanolPotential candidates for single-solvent recrystallization.
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to selectively remove acidic impurities, such as the starting material 2-chloro-6-hydroxynicotinic acid, from the crude product mixture.

Reagents:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the crude product in a suitable volume of DCM or EtOAc (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup from CO₂ evolution.

  • Layer Separation: Allow the layers to separate fully. The top layer will be aqueous if using DCM, and the bottom layer will be aqueous if using EtOAc. Drain the aqueous layer.

  • Repeat Wash (Optional): For highly impure samples, repeat the base wash (Step 2 & 3) with a fresh portion of NaHCO₃ solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and begins the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Workflow start Crude Product is_oil Is the product an oil? start->is_oil column Perform Flash Column Chromatography is_oil->column No acid_base Perform Acid-Base Extraction (Protocol 2) is_oil->acid_base Yes good_sep Good Separation? column->good_sep recrystal Attempt Recrystallization (Protocol 1) column->recrystal If solid but still impure pure_product Pure Product good_sep->pure_product Yes optimize_column Optimize Column Conditions (Solvent/Stationary Phase) good_sep->optimize_column No acid_base->column recrystal->pure_product optimize_column->acid_base If acidic impurity is suspected

Caption: Troubleshooting workflow for purification decisions.

Acid_Base_Extraction cluster_0 Separatory Funnel organic_layer Organic Layer (Product + Solvent) dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry aqueous_layer Aqueous Layer (Impurity Salt + Water) discard Discard Aqueous Waste aqueous_layer->discard start Crude Product in Organic Solvent add_base Add Aqueous NaHCO3 & Shake start->add_base add_base->organic_layer add_base->aqueous_layer evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for acid-base extraction purification.

References

  • Yang, E. (2017). Answer to "How to purify Nicotinic acid derivatives from the reaction mixture?". ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-chloro-6-methoxynicotinate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the primary challenge associated with this compound: hydrolysis. Our goal is to equip you with the knowledge to ensure the integrity of your material and the success of your experiments.

Understanding the Vulnerability: Why Does "this compound" Hydrolyze?

"this compound" possesses two primary sites susceptible to hydrolysis: the methyl ester at the 3-position and the chloro group at the 2-position of the pyridine ring. The presence of both an electron-donating methoxy group and the electron-withdrawing pyridine nitrogen influences the reactivity of these sites.

The hydrolysis of the methyl ester is a classic ester hydrolysis reaction, which can be catalyzed by both acid and base, yielding nicotinic acid and methanol.[1] Concurrently, the 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, where water or hydroxide ions can act as nucleophiles, replacing the chlorine with a hydroxyl group.[2][3] This reaction is generally more facile at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the anionic intermediate.[2][3]

The following diagram illustrates the two potential hydrolysis pathways:

Hydrolysis_Pathways cluster_ester Ester Hydrolysis cluster_chloro Chloro Substitution This compound This compound Hydrolysis Conditions\n(H₂O, Acid/Base) Hydrolysis Conditions (H₂O, Acid/Base) 2-chloro-6-methoxynicotinic acid 2-chloro-6-methoxynicotinic acid Hydrolysis Conditions\n(H₂O, Acid/Base)->2-chloro-6-methoxynicotinic acid  Pathway A Methyl 2-hydroxy-6-methoxynicotinate Methyl 2-hydroxy-6-methoxynicotinate Hydrolysis Conditions\n(H₂O, Acid/Base)->Methyl 2-hydroxy-6-methoxynicotinate  Pathway B

Caption: Potential hydrolysis pathways of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and use of "this compound."

Q1: I'm observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?

A: This is a classic sign of hydrolysis. The newly formed carboxylic acid (from ester hydrolysis) or the hydroxylated pyridine (from chloro substitution) are significantly more polar than the starting material. To confirm, you can co-spot your reaction mixture with a sample of the starting material. If you have access to LC-MS, this can definitively identify the hydrolysis byproducts.

Troubleshooting Steps:

  • Minimize reaction time: Plan your experiments to minimize the time the compound is in solution, especially under non-neutral pH conditions.

  • Control the temperature: If the reaction allows, run it at a lower temperature to slow down the rate of hydrolysis.

  • Use anhydrous conditions: Ensure all your solvents and reagents are dry. Use of a drying tube or an inert atmosphere (like nitrogen or argon) is highly recommended.

Q2: My NMR spectrum shows a decrease in the integration of the methyl ester peak and the appearance of a broad singlet. What is happening?

A: The decrease in the methyl ester peak integration, coupled with the appearance of a broad singlet (characteristic of a carboxylic acid proton), strongly suggests that the ester group is hydrolyzing.

Troubleshooting Steps:

  • Solvent choice: If you are using protic solvents like methanol or ethanol for your reaction, consider switching to aprotic solvents such as THF, dioxane, or DMF, ensuring they are anhydrous.

  • pH control: If your reaction conditions are acidic or basic, try to neutralize the mixture as soon as the desired transformation is complete. For acidic conditions, a mild base like sodium bicarbonate can be used for quenching. For basic conditions, a mild acid like ammonium chloride solution is recommended.

Q3: I am performing a reaction in the presence of a strong base. How can I protect the ester and chloro groups?

A: Strong basic conditions will readily promote the hydrolysis of both the ester and the chloro group.

Troubleshooting Steps:

  • Use of non-nucleophilic bases: If possible, use non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures.

  • Protecting groups: If the reaction chemistry allows, you might consider protecting the ester group, for example, by converting it to a more robust group that can be deprotected later. However, this adds extra steps to your synthesis.

  • Careful addition: Add the base slowly at a low temperature to control the exotherm and minimize side reactions.

Q4: What are the optimal storage conditions for "this compound"?

A: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably in a refrigerator.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and air.

  • Container: Use a tightly sealed container. For long-term storage, consider sealing the container with paraffin film.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture.
pH (in solution) Neutral to slightly acidic (pH 4-6)Minimizes both acid and base-catalyzed hydrolysis.[4]
Solvents Anhydrous aprotic solventsPrevents the introduction of water.

Table 1: Recommended Storage and Handling Conditions.

Experimental Protocols for Preventing Hydrolysis

Below are step-by-step protocols for common experimental procedures, designed to minimize the risk of hydrolysis.

Protocol 1: Setting up a Reaction under Anhydrous Conditions

This protocol is crucial when "this compound" is a starting material.

Anhydrous_Reaction_Setup A 1. Flame-dry glassware under vacuum B 2. Cool to room temperature under inert gas (N₂ or Ar) A->B C 3. Add this compound and other solid reagents B->C D 4. Purge the flask with inert gas C->D E 5. Add anhydrous solvent via syringe or cannula D->E F 6. Add liquid reagents via syringe E->F G 7. Maintain a positive pressure of inert gas throughout the reaction F->G Aqueous_Workup A 1. Cool the reaction mixture to 0 °C B 2. Quench the reaction with a pre-cooled, buffered aqueous solution (e.g., sat. NH₄Cl) A->B C 3. Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) B->C D 4. Wash the organic layer with brine to remove residual water C->D E 5. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) D->E F 6. Filter and concentrate the organic layer under reduced pressure E->F

Caption: Workflow for a hydrolysis-minimizing aqueous workup.

Detailed Steps:

  • Cooling: Before adding any aqueous solution, cool your reaction mixture in an ice bath (0 °C). This will slow down the rate of any potential hydrolysis.

  • Quenching: Quench the reaction by slowly adding a pre-cooled, saturated aqueous solution of a mild reagent. For acidic reaction mixtures, saturated sodium bicarbonate is a good choice. For basic mixtures, saturated ammonium chloride is recommended. The goal is to bring the pH to near neutral as quickly as possible.

  • Extraction: Immediately extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform the extraction quickly to minimize the time the compound is in the biphasic mixture.

  • Washing and Drying: Wash the combined organic layers with brine to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure at a low temperature.

Protocol 3: Purification by Column Chromatography

Even trace amounts of water or acid/base on silica gel can cause hydrolysis during purification.

Detailed Steps:

  • Silica Gel Preparation: Use dry silica gel. If you suspect your silica gel has adsorbed atmospheric moisture, you can dry it in an oven at >120 °C for several hours and then cool it under vacuum.

  • Solvent System: Use anhydrous solvents for your eluent system.

  • Neutralization of Silica: If your compound is particularly sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) before packing the column.

  • Loading and Elution: Load your crude product onto the column and elute with your chosen solvent system. Do not delay in running the column after loading.

  • Fraction Collection: Collect the fractions containing your product and concentrate them promptly.

Analytical Methods for Detecting Hydrolysis

Regularly checking the purity of your "this compound" is crucial.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to track the formation of hydrolysis products over time. [5]* Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the parent compound and any hydrolysis byproducts by providing their mass-to-charge ratio. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the methyl ester protons and the appearance of new signals corresponding to the hydrolysis products.

By understanding the chemical vulnerabilities of "this compound" and implementing these preventative measures, you can ensure the integrity of your material and the reliability of your experimental results.

References

  • Campbell, A. D., et al. "Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates." Journal of the Chemical Society B: Physical Organic, 1970, pp. 1065-1068. [Link]

  • Campbell, A. D., et al. "Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates." Journal of the Chemical Society B: Physical Organic, 1970, pp. 1065-1068. [Link]

  • Campbell, A. D., et al. "Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates." Journal of the Chemical Society B: Physical Organic, 1970, pp. 1065-1068. [Link]

  • Patel, Y. P., et al. "Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate." International Journal of Pharmaceutical Sciences and Research, vol. 2, no. 9, 2011, pp. 2345-2351.
  • PubChem. "Methyl Nicotinate." National Center for Biotechnology Information. [Link]

  • MedCrave. "Forced Degradation Studies." [Link]

  • Schlosser, M., et al. "The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions." Helvetica Chimica Acta, vol. 88, no. 6, 2005, pp. 1240-1249.
  • Chemistry Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" [Link]

  • Mills, S. J., et al. "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'." BMC Clinical Pharmacology, vol. 8, no. 1, 2008, p. 7. [Link]

  • Unspecified. "(48)
  • ResearchGate. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy." [Link]

  • BioPharm International. "Forced Degradation Studies for Biopharmaceuticals." [Link]

  • Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. "development of forced degradation and stability indicating studies for drug substance and drug product." [Link]

  • YouTube. "nucleophilic aromatic substitutions." [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and insecticidal activity of some nicotinic acid derivatives." [Link]

  • Zenodo. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents." [Link]

  • CP Lab Safety. "Methyl 2-Chloro-6-methylisonicotinate, min 97% (GC), 10 grams." [Link]

  • Solubility of Things. "Methyl nicotinate." [Link]

  • ResearchGate. "Practical organic synthesis : a student's guide." [Link]

  • PubChem. "Methyl 2-Chloro-6-methylisonicotinate." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Cyclohexanone, 2-chloro-2-methyl-." [Link]

  • Wiley. "Practical Organic Synthesis: A Student's Guide." [Link]

  • Anichem. "this compound In Stock." [Link]

  • Organic Chemistry Portal. "Pyridine synthesis." [Link]

  • ResearchGate. "A General Synthesis of Alkylpyridines." [Link]

Sources

Technical Support Center: By-product Analysis in the Synthesis of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. The synthesis of substituted nicotinates, while often straightforward, can be prone to the formation of various by-products that complicate purification and reduce overall yield and purity.

This document provides in-depth, field-proven insights into common challenges encountered during the synthesis of this compound. We will move beyond simple procedural steps to explain the causality behind by-product formation and offer robust troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound.

Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?

A1: A widely used and effective method starts from 2-Chloro-6-hydroxynicotinic acid. The synthesis involves a methylation reaction where the hydroxyl group is converted to a methoxy group, and the carboxylic acid is esterified to a methyl ester. A common protocol employs methyl iodide (CH₃I) in the presence of a base like silver carbonate (Ag₂CO₃) in a suitable solvent such as chloroform.[1] This one-pot reaction handles both the O-methylation of the pyridone tautomer and the esterification of the carboxylic acid.

Q2: What are the primary by-products I should anticipate in this synthesis?

A2: By-product profiles can vary based on reaction conditions, but several common impurities are frequently observed:

  • Unreacted Starting Material: Incomplete conversion of 2-chloro-6-hydroxynicotinic acid is a common issue.

  • Partially Methylated Intermediate (2-chloro-6-methoxynicotinic acid): The carboxylic acid may not be fully esterified, especially if the reaction time is too short or the methylating agent is consumed.

  • Isomeric By-products: Depending on the purity of the starting materials, isomeric impurities can be carried through the synthesis.

  • Hydrolysis Product (2-chloro-6-methoxynicotinic acid): The final ester product can hydrolyze back to the carboxylic acid during aqueous work-up or if moisture is present under non-neutral pH conditions.

Q3: How can I effectively monitor the reaction's progress to minimize by-product formation?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical mobile phase would be a mixture of ethyl acetate and heptane (or hexane). By spotting the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture), you can track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, taking time-point samples for High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.[1]

Q4: What are the recommended methods for purifying the crude product?

A4: The most effective purification technique is flash column chromatography on silica gel.[1] A gradient elution system, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate, allows for the separation of the desired product from both more polar (e.g., unreacted acid) and less polar impurities.[1] Recrystallization can also be an option if a suitable solvent system is identified and the impurity profile is not complex.

Section 2: Troubleshooting Guide for By-product Analysis

This section provides specific troubleshooting advice for common problems encountered during the synthesis.

Q5: I see a significant amount of unreacted starting material in my final product analysis. What are the likely causes and solutions?

A5: This is one of the most common issues and can stem from several factors:

  • Cause 1: Insufficient Reagents: The stoichiometry of your methyl iodide or silver carbonate may be inadequate. The reaction requires sufficient methyl iodide for both esterification and O-methylation, and enough base to drive the reaction.

    • Solution: Ensure you are using a sufficient excess of methyl iodide (e.g., 3-4 equivalents) and silver carbonate (e.g., 2-2.5 equivalents) as reported in established procedures.[1]

  • Cause 2: Low Reaction Temperature or Insufficient Time: The reaction may be kinetically slow under the conditions used.

    • Solution: Increase the reaction temperature to the recommended 50 °C or slightly higher, and extend the reaction time.[1] Continue to monitor by TLC or HPLC until the starting material is fully consumed.

  • Cause 3: Poor Reagent Quality: Silver carbonate can be sensitive to light and moisture, and old methyl iodide can degrade.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, use a fresh bottle of methyl iodide and high-purity silver carbonate.

Q6: My LC-MS results show a peak with a mass corresponding to 2-chloro-6-methoxynicotinic acid, but not the desired methyl ester. Why is this happening?

A6: This indicates that O-methylation of the pyridine ring has occurred, but the esterification of the carboxylic acid is incomplete or has been reversed.

  • Cause 1: Incomplete Esterification: The conditions may not have been sufficient to drive the esterification to completion. This is less common than incomplete O-methylation but can occur if the reaction is stopped prematurely.

    • Solution: As with Q5, ensure sufficient reaction time and reagent stoichiometry.

  • Cause 2: Hydrolysis During Work-up: This is a very common cause. If the work-up procedure involves washing with aqueous solutions that are not pH-neutral (either acidic or basic), the methyl ester can hydrolyze back to the carboxylic acid.

    • Solution: During the work-up, use neutral washes (e.g., saturated sodium chloride solution) and avoid strongly acidic or basic conditions. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.

Q7: My product yield is consistently low, even when the starting material is fully consumed. Where could the product be going?

A7: Low yield with complete conversion points towards competing side reactions or mechanical loss during purification.

  • Cause 1: Formation of Unidentified By-products: There may be side reactions occurring that are not immediately obvious. For example, N-methylation of the pyridine ring can sometimes compete with the desired O-methylation.

    • Solution: Analyze the crude reaction mixture thoroughly by LC-MS and NMR to identify the structures of major by-products. This will provide clues about the competing reaction pathways. Adjusting the base or solvent may help improve selectivity.

  • Cause 2: Product Loss During Purification: The product may be difficult to separate from a major by-product by column chromatography, leading to the collection of mixed fractions and a lower yield of pure material.

    • Solution: Optimize your chromatography method. Try different solvent systems or use a shallower gradient to improve separation.[1] If the product is an oil, ensure it is fully recovered from the rotary evaporator and chromatography column.

Section 3: Protocols and Methodologies

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis literature.[1]

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-chloro-6-hydroxynicotinic acid (1.0 eq), and chloroform (approx. 10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add silver carbonate (Ag₂CO₃, 2.3 eq) followed by methyl iodide (CH₃I, 3.5 eq).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 3-5 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in heptane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it under vacuum to remove solids. Wash the filter cake with additional chloroform.

  • Extraction: Combine the filtrate and washings. If necessary, wash with a saturated sodium chloride solution, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane to yield the pure product.[1]

Analytical Method: HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Section 4: Visual Guides & Data

Diagrams

Synthesis_Byproducts SM 2-Chloro-6-hydroxynicotinic Acid Reagents CH3I, Ag2CO3 CHCl3, 50°C SM->Reagents Intermediate 2-chloro-6-methoxy- nicotinic acid SM->Intermediate Incomplete Esterification Product Methyl 2-chloro-6- methoxynicotinate Reagents->Product Main Reaction Path Product->Intermediate Hydrolysis Hydrolysis H2O (Work-up) Intermediate->Hydrolysis

Caption: Main synthesis pathway and formation of key by-products.

Troubleshooting_Workflow Start Unexpected Peak in Crude LC-MS CheckMass Analyze Mass (M+H)+ Start->CheckMass IsSM Mass matches Starting Material? CheckMass->IsSM IsIntermediate Mass matches Carboxylic Acid Intermediate? IsSM->IsIntermediate No SM_Confirmed By-product: Unreacted SM Action: Optimize Reaction IsSM->SM_Confirmed Yes Unknown Unknown Mass. Requires NMR/HRMS. IsIntermediate->Unknown No Intermediate_Confirmed By-product: Acid Intermediate Action: Check Work-up / Rxn Time IsIntermediate->Intermediate_Confirmed Yes

Caption: Workflow for identifying an unknown impurity via LC-MS.

Data Tables

Table 1: Common By-products and Mitigation Strategies

By-product NameExpected (M+H)⁺Potential Cause(s)Recommended Mitigation Strategy
2-Chloro-6-hydroxynicotinic acid174.0Incomplete reaction; poor reagent quality.Increase reaction time/temperature; use fresh, excess reagents.[1]
2-chloro-6-methoxynicotinic acid188.0Incomplete esterification; hydrolysis during work-up.Extend reaction time; ensure neutral aqueous work-up and dry thoroughly.
Methyl 2,6-dimethoxynicotinate212.1(Hypothetical) Over-methylation if starting material contains impurities.Use high-purity starting material.

Section 5: References

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • Google Patents. (2017). WO2017211543A1 - New menthyl nicotinate synthesis process. Retrieved from

Sources

Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: Methyl 2-chloro-6-methoxynicotinate vs. Methyl 2,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel, biologically active compounds and functional materials. The strategic functionalization of this heterocycle is paramount, and the choice of starting material can profoundly influence the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides a detailed comparative analysis of two highly versatile, yet distinct, building blocks: Methyl 2-chloro-6-methoxynicotinate and Methyl 2,6-dichloronicotinate .

Through an exploration of their intrinsic electronic properties, reactivity in pivotal cross-coupling reactions, and practical applications, this document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.

At a Glance: Structural and Electronic Divergence

The seemingly subtle difference between a methoxy group and a chlorine atom at the 6-position of the pyridine ring imparts a significant divergence in the electronic nature and, consequently, the chemical reactivity of these two reagents.

FeatureThis compoundMethyl 2,6-dichloronicotinate
Structure this compoundMethyl 2,6-dichloronicotinate
Key Substituents C2: Chloro (-I, -M) C6: Methoxy (-I, +M)C2: Chloro (-I, -M) C6: Chloro (-I, -M)
Electronic Nature The electron-donating resonance effect (+M) of the methoxy group partially counteracts the inductive withdrawal (-I) of the chlorine and the ring nitrogen.The strong, dual inductive and mesomeric electron-withdrawing effects of two chlorine atoms render the pyridine ring highly electron-deficient.[1]
Reactivity Profile Primarily a substrate for functionalization at the C2 position. The C6-methoxy bond is generally stable under common cross-coupling conditions.A platform for sequential, regioselective functionalization at two distinct positions (C2 and C6).[2]

Methyl 2,6-dichloronicotinate is a symmetrically substituted pyridine, which simplifies initial monosubstitution reactions, yielding a single product.[2] However, the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack, posing a challenge for the second substitution.[2] In contrast, This compound offers a pre-functionalized C6 position, directing further modifications to the C2 chloro-substituent.

Synthesis of the Starting Materials

Both reagents are accessible through established synthetic routes. This compound can be prepared from 2-chloro-6-hydroxynicotinic acid via methylation.[3] Methyl 2,6-dichloronicotinate is typically synthesized from the corresponding dihydroxynicotinic acid derivative via a chlorination reaction.[4]

cluster_0 Synthesis of this compound cluster_1 Synthesis of Methyl 2,6-dichloronicotinate A 2-Chloro-6-hydroxynicotinic acid B This compound A->B  Ag2CO3, MeI, Chloroform, 50°C   C Methyl 2,6-dihydroxynicotinate D Methyl 2,6-dichloronicotinate C->D  POCl3, LiCl, 152-158°C   Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L2 OxAdd->PdII_complex Transmetal Transmetalation (Base, R-B(OR)2) PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)(R)L2 Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, widely used in the synthesis of pharmaceuticals. [5][6]

  • Methyl 2,6-dichloronicotinate : This substrate is well-suited for mono-amination, typically at the C6 position. The resulting 6-amino-2-chloronicotinate is a valuable intermediate for further diversification.

  • This compound : This compound serves as an excellent substrate for introducing a wide range of primary and secondary amines at the C2 position, leading directly to 2-amino-6-methoxypyridine derivatives.

Pd0_BH Pd(0)L OxAdd_BH Oxidative Addition (Ar-Cl) Pd0_BH->OxAdd_BH Ar-Cl PdII_complex_BH Ar-Pd(II)(Cl)L OxAdd_BH->PdII_complex_BH Amine_Coord Amine Coordination & Deprotonation (Base) PdII_complex_BH->Amine_Coord HNR2 Amido_complex [Ar-Pd(II)(NR2)L] Amine_Coord->Amido_complex RedElim_BH Reductive Elimination Amido_complex->RedElim_BH RedElim_BH->Pd0_BH Catalyst Regeneration Product_BH Ar-NR2 RedElim_BH->Product_BH

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst premix to the main reaction flask, followed by the toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-aryl-6-methoxynicotinate.

Case Study: Relevance to Sorafenib Synthesis

The pyridine-based core is a key structural motif in many pharmaceuticals. For instance, intermediates in the synthesis of the multi-kinase inhibitor Sorafenib, a drug used to treat certain types of cancer, often involve a functionalized picolinamide backbone. [7][8]While the exact title compounds may not be direct precursors, the synthetic strategies employed highlight the importance of the transformations discussed. A common intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is often derived from a 4-chloropicolinamide derivative. [9][10]The principles of regioselective substitution and cross-coupling on chloropyridines are directly applicable and demonstrate the industrial relevance of these building blocks.

Conclusion and Strategic Recommendations

The choice between this compound and Methyl 2,6-dichloronicotinate is fundamentally a strategic one, dictated by the desired final product and the intended synthetic route.

start_methoxy This compound outcome_methoxy Single functionalization at C2 (e.g., Suzuki, Buchwald-Hartwig) start_methoxy->outcome_methoxy Ideal for start_dichloro Methyl 2,6-dichloronicotinate outcome_dichloro_1 Sequential, regioselective functionalization (e.g., SNAr at C6, then Suzuki at C2) start_dichloro->outcome_dichloro_1 Ideal for outcome_dichloro_2 Symmetrical difunctionalization start_dichloro->outcome_dichloro_2 Also allows

Caption: Strategic choice based on the desired synthetic outcome.

  • Choose this compound when:

    • The synthetic target requires a methoxy group at the C6 position.

    • A single, specific functionalization at the C2 position is desired.

    • A more direct route to a 2-substituted-6-methoxypyridine is needed.

  • Choose Methyl 2,6-dichloronicotinate when:

    • The goal is to introduce two different functional groups at the C2 and C6 positions.

    • A sequential, regioselective approach is planned.

    • The synthesis requires a highly electron-deficient pyridine ring for initial transformations.

By understanding the distinct reactivity profiles of these two valuable building blocks, researchers can devise more efficient and elegant synthetic strategies, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Ramteke, P., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. Available from: [Link]

  • ResearchGate. Synthesis of Sorafenib and Regorafenib | Download Table. Available from: [Link]

  • Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.
  • Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available from: [Link]

  • PubChem. Methyl 2,6-dichloroisonicotinate. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

  • Anichem. This compound In Stock. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • PubMed. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available from: [Link]

  • PubChem. Methyl 2-Chloro-6-methylisonicotinate. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Available from: [Link]

  • ACS Publications. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wiley Online Library. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

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A Comparative Guide to the Synthesis of Methyl 2-chloro-6-methoxynicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-chloro-6-methoxynicotinate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds, including novel antivirals and kinase inhibitors. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering practical insights and experimental data to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily originates from two accessible starting materials: 2,6-dichloronicotinic acid and 2-chloro-6-hydroxynicotinic acid. The choice between these routes often depends on factors such as the availability and cost of the starting material, desired scale, and tolerance for specific reagents and reaction conditions. This guide will dissect each pathway, highlighting the chemical logic, experimental considerations, and overall efficiency.

Route 1: From 2,6-Dichloronicotinic Acid

This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a regioselective nucleophilic substitution of the C6-chloro group with a methoxy group, followed by esterification of the carboxylic acid.

Workflow Overview

A 2,6-Dichloronicotinic Acid B 2-Chloro-6-methoxynicotinic Acid A->B  Regioselective Methoxylation (KOtBu, MeOH) C This compound B->C  Esterification (H₂SO₄, MeOH)

Caption: Synthetic pathway starting from 2,6-dichloronicotinic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxynicotinic Acid [1][2]

  • To a solution of potassium t-butoxide (5.7 g, 48 mmol) in methanol (75 mL), add 2,6-dichloronicotinic acid (3.1 g, 16 mmol).

  • Stir the reaction mixture at 65 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Acidify the residue with concentrated aqueous HCl.

  • Filter the resulting solid, wash with water, and dry to yield 2-chloro-6-methoxynicotinic acid.

Step 2: Synthesis of this compound [1][2]

  • Suspend the crude 2-chloro-6-methoxynicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Discussion of Route 1

Expertise & Experience: The key to this route is the regioselective methoxylation at the C6 position. The C6 position is more activated towards nucleophilic aromatic substitution than the C2 position due to the electronic effect of the ring nitrogen. The use of a strong base like potassium t-butoxide in methanol facilitates the formation of the methoxide nucleophile and drives the reaction.

Trustworthiness: The protocol is robust and has been reported in peer-reviewed literature for the synthesis of precursors to HIV integrase inhibitors.[1][2] The progress of both steps can be reliably monitored by TLC, and the final product can be purified to a high degree using standard chromatographic techniques.

Route 2: From 2-Chloro-6-hydroxynicotinic Acid

This pathway involves the direct methylation of the hydroxyl group and esterification of the carboxylic acid. This can be performed in a single step or sequentially.

Workflow Overview

A 2-Chloro-6-hydroxynicotinic Acid B This compound A->B  O-methylation & Esterification (Ag₂CO₃, MeI)

Caption: One-pot synthesis from 2-chloro-6-hydroxynicotinic acid.

Detailed Experimental Protocol

One-Pot Synthesis of this compound [3]

  • To a solution of 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) in chloroform (30 mL), add silver carbonate (11.0 g, 39.8 mmol) followed by methyl iodide (3.77 mL, 60.5 mmol).

  • Stir the reaction mixture at 50 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture under vacuum and wash the filter cake with chloroform.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (0-100% ethyl acetate/heptane gradient) to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[3]

Discussion of Route 2

Expertise & Experience: This one-pot procedure offers a more streamlined approach. Silver carbonate acts as a base to deprotonate both the carboxylic acid and the hydroxyl group, facilitating their simultaneous methylation by methyl iodide. The choice of chloroform as a solvent is crucial for the solubility of the starting material and the progress of the reaction.

Trustworthiness: This method provides a good yield (69%) and a straightforward purification process.[3] The use of silver carbonate and methyl iodide is a well-established method for methylation. The starting material, 2-chloro-6-hydroxynicotinic acid, can be synthesized from the more readily available 2,6-dichloronicotinic acid by hydrolysis.[4]

Comparative Analysis

FeatureRoute 1: From 2,6-Dichloronicotinic AcidRoute 2: From 2-Chloro-6-hydroxynicotinic Acid
Starting Material 2,6-Dichloronicotinic Acid2-Chloro-6-hydroxynicotinic Acid
Number of Steps 21 (if starting from 2-chloro-6-hydroxynicotinic acid)
Key Reagents Potassium t-butoxide, Methanol, Sulfuric AcidSilver Carbonate, Methyl Iodide, Chloroform
Reported Yield Not explicitly stated for the two-step process in the provided sources, but individual steps are generally high-yielding.69%[3]
Scalability Potentially more scalable due to the use of cheaper bulk reagents.The cost of silver carbonate may be a limiting factor for large-scale synthesis.
Safety & Handling Requires handling of a strong base (KOtBu) and corrosive acid (H₂SO₄).Methyl iodide is toxic and a suspected carcinogen; requires careful handling in a well-ventilated fume hood. Silver salts can be light-sensitive and may require special disposal procedures.
Environmental Impact Use of methanol and organic solvents.Use of chloroform, a halogenated solvent with environmental concerns.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is advantageous for large-scale synthesis where cost-effectiveness is a primary concern. The reagents are relatively inexpensive and the procedure is straightforward, albeit with two distinct steps.

  • Route 2 provides a more direct and efficient one-pot synthesis with a good reported yield. This route is well-suited for laboratory-scale preparations where convenience and reaction time are prioritized. However, the higher cost of silver carbonate and the handling precautions for methyl iodide should be taken into account.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, budget, and available laboratory infrastructure. Both methods, when executed with care and precision, will reliably yield the desired this compound.

References

  • Jeges, G., et al. First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Arkivoc, 2015, (iv), 244-257. Available from: [Link]

  • Smith, S. J., et al. Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. ACS Medicinal Chemistry Letters, 2017, 8(8), 863-868. Available from: [Link]

  • Smith, S. J., et al. Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. PMC, 2017. Available from: [Link]

  • Google Patents. WO2023121413A1 - Novel bicyclic heterocyclyl compound and use thereof.
  • Google Patents. US 2010/0056563 A1.
  • European Patent Office. EP 2364973 A1 - Heterocyclic inhibitors of MEK and Methods of use thereof. Available from: [Link]

  • European Patent Office. EP 2361905 A1 - Heterocyclic Inhibitors of MEK and methods of use thereof. Available from: [Link]

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A Comparative Guide to the Validation of an HPLC Method for the Analysis of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis.[1][2][3] We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), offering a scientifically robust protocol.[4][5][6][7][8][9][10][11][12] Furthermore, this guide will present a comparative analysis of the validated HPLC method against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, to provide a holistic perspective for researchers and drug development professionals.[13]

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of analytical procedures is not merely a regulatory requirement but a cornerstone of quality assurance.[5][14] It provides documented evidence that a method is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical data.[5][8] For a compound like this compound, which serves as a building block for active pharmaceutical ingredients (APIs), a validated analytical method is crucial for monitoring purity, stability, and concentration throughout the manufacturing process.

A robustly validated HPLC method ensures that the measurements are accurate, precise, specific, and reproducible, thereby guaranteeing the quality and safety of the final drug product. The validation process follows a predefined protocol that assesses various performance characteristics of the method.[10]

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method validation, it is essential to define the Analytical Target Profile (ATP). The ATP outlines the prospective requirements for the analytical procedure and is a key component of the lifecycle approach to analytical methods.[14] For the analysis of this compound, the ATP might be defined as follows:

Table 1: Analytical Target Profile (ATP) for the HPLC analysis of this compound

Attribute Target
AnalyteThis compound
MatrixBulk drug substance, reaction mixtures
Method TypeQuantitative (Assay and Impurity)
TechniqueHigh-Performance Liquid Chromatography (HPLC) with UV detection
Required Accuracy98.0% - 102.0% recovery for the assay
Required PrecisionRSD ≤ 2.0% for the assay
LinearityCorrelation coefficient (r²) ≥ 0.999
SpecificityAbility to separate the analyte from potential impurities and degradation products
Limit of Quantitation (LOQ)Sufficiently low to quantify relevant impurities
Range80% to 120% of the nominal concentration for the assay

A Validated HPLC Method for this compound: A Step-by-Step Protocol

While a specific, universally adopted HPLC method for this compound may not be publicly available, a robust method can be developed based on the analysis of structurally similar compounds like nicotinic acid and its derivatives.[15][16] The following proposed method and its validation serve as a practical guide.

Proposed Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm (based on the chromophore of the nicotinic acid ring system)

  • Injection Volume: 10 µL

Validation Workflow

The validation of the proposed HPLC method follows a structured workflow, as depicted in the diagram below.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation cluster_3 Documentation Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt SST Perform SST Opt->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness LOD->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Report

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST)

Before commencing any validation experiments, System Suitability Testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[17][18][19][20][21] This involves injecting a standard solution multiple times to evaluate parameters like retention time, peak area, theoretical plates, and tailing factor.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Purpose
Repeatability of Injections (%RSD of Peak Area) ≤ 1.0% for 5 replicate injectionsEnsures the precision of the injection system.[19]
Tailing Factor (T) ≤ 2.0Indicates peak symmetry. A value greater than 2 suggests peak tailing.[20]
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components.[19]
Resolution (Rs) > 2.0 between the analyte and the closest eluting peakDemonstrates the separation of the analyte from potential interferences.[20]
Validation Parameters: A Detailed Examination

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, forced degradation studies are conducted.[22][23][24][25][26] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Analyte This compound Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photolytic Photolytic Analyte->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC PDA Peak Purity (PDA) HPLC->PDA Specificity Demonstrated Specificity PDA->Specificity

Caption: Forced Degradation Study Workflow.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][7]

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999[11]

  • The y-intercept should be minimal.

Accuracy refers to the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol for Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time under the same operating conditions.[5]

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.[5]

Experimental Protocol for Precision:

  • Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.[11]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27]

These are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.[18]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7][8]

Experimental Protocol for Robustness:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze the samples under these modified conditions and evaluate the impact on the results, particularly system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The results should not be significantly affected by the variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful and versatile technique for the analysis of this compound, other methods can also be considered depending on the specific analytical need.[13]

Table 3: Comparison of Analytical Methods for this compound

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Ultraviolet-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[13]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[13]Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[13]
Selectivity/Specificity High, especially with forced degradation studies and PDA detection.Very high due to both chromatographic separation and mass spectrometric detection. Can identify unknown impurities.Low. Prone to interference from other UV-absorbing compounds.
Sensitivity Good to excellent.Excellent, often superior to HPLC-UV for volatile compounds.Moderate.
Sample Volatility Not a requirement. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or amenable to derivatization.Not a requirement.
Quantitation Highly accurate and precise.Highly accurate and precise.Less accurate and precise compared to chromatographic methods.
Instrumentation Cost Moderate to high.High.Low.
Typical Application Routine quality control, stability studies, impurity profiling.Identification and quantification of volatile impurities, residual solvents.Preliminary or in-process checks where high specificity is not required.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.[13][28] For a semi-volatile compound like this compound, GC-MS could be a valuable complementary technique, particularly for identifying unknown degradation products or process-related impurities. However, the requirement for sample volatility and the higher instrumentation cost may limit its use for routine quality control.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique.[13] It can be useful for rapid, in-process control checks where a high degree of specificity is not required. However, its lack of selectivity makes it unsuitable for the analysis of complex samples containing multiple UV-absorbing components, such as those encountered in stability studies or impurity profiling.

Conclusion

The validation of an HPLC method for the analysis of this compound is a critical undertaking that ensures the generation of reliable and accurate data, which is paramount in the pharmaceutical industry. This guide has provided a comprehensive, step-by-step protocol for performing such a validation, grounded in the principles of scientific integrity and regulatory compliance. By following the detailed experimental procedures and adhering to the specified acceptance criteria for each validation parameter, researchers and drug development professionals can establish a robust and trustworthy analytical method.

Furthermore, the comparative analysis with GC-MS and UV-Vis spectrophotometry highlights the strengths and limitations of each technique, enabling the selection of the most appropriate analytical tool for a given purpose. While HPLC with UV detection remains the workhorse for routine quality control and stability testing of compounds like this compound, a multi-faceted analytical approach that incorporates complementary techniques can provide a more comprehensive understanding of the drug substance's quality profile.

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A Multi-faceted Spectroscopic Approach to the Structural Confirmation of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-chloro-6-methoxynicotinate (CAS No: 95652-77-0), a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its precise molecular architecture dictates its reactivity and suitability for downstream applications. This guide provides an in-depth, multi-technique spectroscopic workflow for the comprehensive analysis and confirmation of its structure, moving beyond a simple checklist of data points to explain the causality behind our analytical choices.

The core principle of our approach is orthogonal validation. No single technique provides absolute proof. Instead, we build a self-validating system by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method interrogates the molecule from a different perspective, and their combined, congruent results provide a high degree of confidence in the assigned structure.

The Analytical Workflow: An Integrated Strategy

Structural_Elucidation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Final Confirmation Prep Compound Synthesis & Purification (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Disperse for Analysis MS Mass Spectrometry (LC-MS) Prep->MS Disperse for Analysis IR Infrared Spectroscopy (FTIR-ATR) Prep->IR Disperse for Analysis Integrate Integrate & Correlate Data NMR->Integrate MS->Integrate IR->Integrate Structure Structure Confirmed Integrate->Structure

Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a substituted pyridine like this compound, ¹H NMR will reveal the number of distinct protons and their coupling patterns on the aromatic ring, while ¹³C NMR will identify all unique carbon environments. Our choice of solvent, Chloroform-d (CDCl₃), is based on its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for accurate referencing.[2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of this compound features two aromatic protons on the pyridine ring and two distinct methyl groups. The electron-withdrawing nature of the chloro and ester groups, combined with the electron-donating effect of the methoxy group, creates a predictable pattern of chemical shifts. For comparison, we can look at the spectrum of a simpler, related molecule, 2-chloro-6-methoxypyridine.[3]

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignmentRationale
~8.15d~8.51HH-4This proton is deshielded by the adjacent electron-withdrawing ester group and the nitrogen atom. It is coupled to H-5.
~6.75d~8.51HH-5This proton is shielded by the adjacent electron-donating methoxy group. It is coupled to H-4.
~3.95s-3H-COOCH₃Typical chemical shift for a methyl ester.
~4.05s-3HAr-OCH₃Typical chemical shift for an aryl methoxy group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. Data from related structures like ethyl nicotinate and 2-chloro-6-methoxypyridine are used to refine these predictions.[4][5]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165.0C=O (Ester)Carbonyl carbons of esters typically appear in this downfield region.
~163.0C-6Attached to both an electronegative nitrogen and an oxygen (methoxy group), causing a significant downfield shift.
~150.0C-2Attached to both the electronegative nitrogen and chlorine, resulting in a downfield shift.
~140.0C-4Aromatic CH carbon, deshielded by the adjacent ester group.
~115.0C-3Quaternary carbon attached to the ester group.
~110.0C-5Aromatic CH carbon, shielded by the adjacent methoxy group.
~54.0Ar-OCH₃Typical chemical shift for an aryl methoxy carbon.
~52.5-COOCH₃Typical chemical shift for a methyl ester carbon.
Advanced Confirmation: 2D NMR Spectroscopy

To unequivocally connect the proton and carbon skeletons, a suite of 2D NMR experiments is indispensable. These experiments resolve ambiguities that may arise from signal overlap or complex coupling patterns in 1D spectra.[6]

Caption: Expected 2D NMR correlations for structural validation.

  • COSY (Correlation Spectroscopy): Would show a cross-peak between H-4 and H-5, confirming their adjacent relationship on the pyridine ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton to its directly attached carbon, definitively assigning the signals for C-4, C-5, and the two methyl carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary (non-protonated) carbons. We would expect to see correlations from the methyl ester protons to the carbonyl carbon (C=O) and C-3, and from the aromatic protons to adjacent carbons, confirming the overall substitution pattern.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse angle, 2-second relaxation delay, and approximately 1024 scans are typically required for good signal-to-noise.

  • 2D NMR Acquisition: Utilize standard, gradient-selected pulse programs (gCOSY, gHSQC, gHMBC) provided by the spectrometer manufacturer. Optimize the HMBC experiment for a long-range coupling of 8 Hz.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: MS is essential for confirming the molecular weight and, by extension, the elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique elemental formula. Electrospray ionization (ESI) is the preferred method for this type of molecule when coupled with liquid chromatography (LC), as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observed mass provides direct validation of the chemical formula C₈H₈ClNO₃.[1]

Predicted Mass Spectrum (ESI+)
m/z (predicted)IonRationale
202.0265[M+H]⁺The protonated molecular ion for C₈H₈ClNO₃. The presence of a chlorine atom will result in an isotopic pattern with a peak at m/z 204.0236 in an approximate 3:1 ratio, which is a characteristic signature.
170.0367[M+H - CH₃OH]⁺Loss of methanol from the methoxy group is a potential fragmentation pathway under certain conditions.
142.0054[M+H - COOCH₃ - H]⁺Fragmentation involving the loss of the carbomethoxy group.
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the column eluent using an ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see strong absorptions corresponding to the ester carbonyl group, as well as vibrations from the aromatic ring and C-O bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[7]

Predicted Key IR Absorptions (ATR)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl (sp³)
~1730C=O stretchEster
~1600-1450C=C stretchAromatic Ring
~1250C-O stretchEster & Aryl Ether
~750C-Cl stretchAryl Chloride
Experimental Protocol: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact and collect the spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.

Orthogonal Confirmation: The Gold Standard

While the combination of NMR, MS, and IR provides a powerful case for structural confirmation, for crystalline materials, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure by mapping the precise spatial arrangement of every atom in the solid state.[8][9] While not always necessary for routine confirmation, it is the gold standard for novel compounds or when stereochemistry is .

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the logical and systematic integration of complementary spectroscopic data. The detailed connectivity from 1D and 2D NMR, the definitive molecular weight from MS, and the functional group fingerprint from IR together create a self-validating and robust analytical package. This multi-faceted approach ensures the identity and purity of critical chemical reagents, underpinning the integrity of research and development in the chemical and pharmaceutical sciences.

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A Researcher's Guide to Purity Assessment of Synthesized Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of a key building block, Methyl 2-chloro-6-methoxynicotinate. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of synthesized products with commercially available alternatives, supported by experimental data.

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a substituted pyridine ring, necessitates a multi-faceted analytical approach to ensure the absence of structurally similar impurities that could compromise the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

The Synthetic Landscape: Understanding Potential Impurities

A common synthetic route to this compound involves the methylation of 2-chloro-6-hydroxynicotinic acid using a methylating agent like methyl iodide in the presence of a base such as silver carbonate.[2]

DOT Script of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-Chloro-6-hydroxynicotinic_acid 2-Chloro-6-hydroxynicotinic acid Reaction_Vessel Reaction @ 50°C in Chloroform 2-Chloro-6-hydroxynicotinic_acid->Reaction_Vessel Methyl_iodide Methyl iodide Methyl_iodide->Reaction_Vessel Silver_carbonate Silver carbonate Silver_carbonate->Reaction_Vessel Filtration Vacuum Filtration Reaction_Vessel->Filtration 3 hours Concentration Concentration in vacuo Filtration->Concentration Column_Chromatography Flash Column Chromatography (0-100% Ethyl acetate/Heptane) Concentration->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product Purified Product

Caption: General synthesis workflow for this compound.

This process, while effective, can lead to several potential impurities:

  • Unreacted Starting Material: Residual 2-chloro-6-hydroxynicotinic acid.

  • Incomplete Reaction Products: Intermediates where only one of the desired methylations has occurred.

  • Over-methylation Products: Formation of byproducts due to undesired methylation at other positions on the pyridine ring.

  • Isomeric Impurities: Formation of other chloro-methoxynicotinate isomers.[3]

  • Residual Solvents: Traces of chloroform, ethyl acetate, or heptane from the reaction and purification steps.

A thorough purity analysis must be capable of separating and identifying these closely related compounds.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. No single method can provide a complete picture; instead, the data from each technique should be considered complementary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For this compound, a reversed-phase (RP-HPLC) method is most suitable.

Principle of RP-HPLC: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds like our target molecule will have a longer retention time.

DOT Script of the HPLC Workflow

HPLC_Workflow Sample_Preparation Prepare Sample and Reference Standard Solutions HPLC_System Inject into HPLC System (C18 Column) Sample_Preparation->HPLC_System Elution Gradient Elution with Mobile Phase HPLC_System->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection Data_Analysis Chromatogram Analysis (% Area Normalization) Detection->Data_Analysis

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Method

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the target molecule and potential non-polar impurities.[6]
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic modifier helps to suppress the ionization of any acidic impurities and sharpen the peak shape.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% BA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyridine ring of the target molecule and many potential aromatic impurities exhibit strong UV absorbance at this wavelength. A Diode Array Detector (DAD) can provide additional spectral information for peak purity assessment.[8]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal intensity.
Sample Preparation Dissolve ~1 mg of the synthesized product in 10 mL of a 1:1 mixture of Mobile Phase A and B.The sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape.

Data Interpretation and Comparison:

The purity is typically calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should be sharp and symmetrical, with minimal and well-resolved impurity peaks.

Table 1: Comparison of Synthesized vs. Commercial this compound by HPLC

Sample SourcePurity by HPLC (% Area)Observations
Synthesized (Crude Product)85-90%Multiple impurity peaks observed, including a significant peak corresponding to the starting material.
Synthesized (After Column Chromatography)>98%Significant reduction in impurities. Minor peaks may still be present.
Commercial Supplier A (>95% Purity Claim)96.5%One major impurity peak observed.
Commercial Supplier B (98% Purity Claim)98.8%Very clean chromatogram with only trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] It provides both chromatographic separation and mass spectral data, which is invaluable for the identification of unknown impurities.

Principle of GC-MS: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Experimental Protocol: GC-MS Method

ParameterConditionRationale
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column is suitable for a wide range of compounds and provides good separation based on boiling points.[10]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that is compatible with mass spectrometry.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is essential to separate compounds with different boiling points effectively.[10]
Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230 °COptimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuCovers the molecular weight of the target compound and potential impurities.
Sample Preparation Dissolve a small amount of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.The solvent should be volatile and not interfere with the analysis.

Data Interpretation and Comparison:

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound. The purity can be estimated by the relative peak areas in the TIC.

Table 2: Impurity Identification in Synthesized this compound by GC-MS

Retention Time (min)Proposed IdentityBasis of Identification
5.82-Chloro-6-hydroxynicotinic acidMass spectrum matches library data for the starting material.
10.2This compound (Product)Molecular ion at m/z 201 and characteristic fragmentation.[2]
11.5Isomeric byproductSame molecular ion but different fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[11] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle of NMR: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly dependent on the molecular structure.

DOT Script of the NMR Analysis Logic

NMR_Analysis Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) Acquire_Spectra Acquire 1H and 13C NMR Spectra Sample->Acquire_Spectra Analyze_1H Analyze 1H Spectrum: - Chemical Shifts - Integration - Coupling Patterns Acquire_Spectra->Analyze_1H Analyze_13C Analyze 13C Spectrum: - Number of Signals - Chemical Shifts Acquire_Spectra->Analyze_13C Purity_Assessment Purity Assessment: - Presence of Impurity Signals - qNMR with Internal Standard Analyze_1H->Purity_Assessment Analyze_13C->Purity_Assessment

Caption: Logical flow for purity assessment using NMR spectroscopy.

Expected ¹H and ¹³C NMR Signals for this compound (in CDCl₃):

  • ¹H NMR:

    • Singlet around 3.9-4.0 ppm (3H, -OCH₃ on the ring)

    • Singlet around 3.8-3.9 ppm (3H, -COOCH₃)

    • Two doublets in the aromatic region (around 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • ¹³C NMR:

    • Signals for the two methyl carbons (around 50-60 ppm).

    • Signals for the ester carbonyl carbon (around 165 ppm).

    • Signals for the six carbons of the pyridine ring in the aromatic region (around 110-160 ppm).

Purity Assessment by NMR:

  • Qualitative: The presence of any signals that do not correspond to the target molecule indicates the presence of impurities. The integration of these signals relative to the product signals can give a rough estimate of the impurity level.

  • Quantitative (qNMR): By adding a known amount of an internal standard with a known purity, the exact purity of the synthesized compound can be determined with high accuracy.[11] This is achieved by comparing the integral of a specific proton signal of the analyte with that of the internal standard.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities will typically depress the melting point and broaden the range.[12]

Experimental Protocol: Melting Point Determination

  • Ensure the sample is completely dry and finely powdered.[13]

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting).

Comparison of Melting Point Data:

SampleMelting Point Range (°C)Interpretation
Synthesized (After Column Chromatography)58-61A slightly broader range may indicate the presence of minor impurities.
Commercial Supplier B (98% Purity)60-62A sharp melting point range is indicative of high purity.

Conclusion: A Holistic Approach to Purity Validation

The purity assessment of synthesized this compound requires a synergistic application of multiple analytical techniques. While HPLC provides robust quantitative data on purity, GC-MS is invaluable for identifying volatile and semi-volatile impurities. NMR spectroscopy offers definitive structural confirmation and the potential for highly accurate quantitative analysis. Finally, melting point determination serves as a quick and simple preliminary check for purity.

By employing these methods in a complementary fashion, researchers and drug development professionals can confidently ascertain the purity of their synthesized intermediates, ensuring the quality and integrity of their downstream applications. This rigorous approach to analytical validation is not merely a procedural requirement but a fundamental aspect of scientific integrity and the development of safe and effective pharmaceuticals.

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  • BeVital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available from: [Link]

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  • PubChem. Methyl 2-Chloro-6-methylisonicotinate. Available from: [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025-12-22). Available from: [Link]

  • SciELO. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Available from: [Link]

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

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The Strategic Application of Methyl 2-chloro-6-methoxynicotinate in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced fields of pharmaceutical and materials science, the selection of foundational building blocks is a decision that dictates the trajectory of a synthetic campaign. Methyl 2-chloro-6-methoxynicotinate has emerged as a versatile and economically advantageous reagent. This guide provides an in-depth, objective comparison of its performance in pivotal cross-coupling reactions against its bromo- and iodo-containing counterparts, supported by established chemical principles and representative experimental data.

Introduction: The Value Proposition of a Substituted Nicotinate

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of biologically active compounds.[1] this compound offers a unique combination of reactive sites: a chloro-substituent at the 2-position, primed for cross-coupling, a methoxy group at the 6-position influencing the electronic properties of the ring, and a methyl ester at the 3-position, which can be further functionalized. Its growing popularity stems from its utility as a cost-effective and readily available starting material for the synthesis of complex molecular architectures.

Comparative Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for the formation of carbon-carbon bonds. The efficiency of this reaction is heavily influenced by the nature of the halide on the electrophilic partner.

Causality Behind Experimental Choices

The reactivity of aryl halides in Suzuki-Miyaura coupling is fundamentally governed by the rate-limiting oxidative addition step to the palladium(0) catalyst. The carbon-halogen bond strength decreases from chlorine to iodine (C-Cl > C-Br > C-I). Consequently, the reactivity trend is the inverse: I > Br > Cl.[2] This means that while iodo- and bromo-nicotinates are more reactive and often proceed under milder conditions, the less expensive chloro-analogue requires more robust catalytic systems and potentially higher temperatures to achieve comparable yields.

The choice of catalyst, ligand, and base is therefore critical when employing this compound. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the more resilient C-Cl bond.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-halo-6-methoxynicotinates with various arylboronic acids. It is important to note that this data is collated from different sources and represents typical outcomes under optimized conditions, rather than a direct head-to-head study.

Halide at Position 2Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Chloro 4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90-1004-12~75-85
Bromo 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-902-12~85-95[3]
Iodo 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux2-6>90[4]

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor.

Causality Behind Experimental Choices

The oxidative addition of the C-X bond to the palladium(0) complex is also the rate-limiting step in the Buchwald-Hartwig catalytic cycle.[5] Therefore, chloro-nicotinates are inherently less reactive than their bromo- and iodo-counterparts in this transformation as well. To overcome this, more specialized and often proprietary ligands, along with stronger bases like sodium tert-butoxide, are frequently employed to facilitate the reaction with chloro-substrates.

Data Presentation: Buchwald-Hartwig Amination

The table below presents a comparative overview of expected yields for the Buchwald-Hartwig amination of 2-halo-6-methoxynicotinates with a representative amine, morpholine.

Halide at Position 2AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Chloro MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene90-11012-24~70-80[5][6]
Bromo MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-11012-24~80-90[7]
Iodo MorpholinePd₂(dba)₃ / XPhosLHMDSDioxane10012-16>90[5]

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[1]

  • Add 1,4-dioxane and degassed water to the flask via syringe.[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure product.

Detailed Protocol for Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[5]

  • Add this compound and morpholine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Pd_Amido_Complex [Ar-Pd(II)(L2)(HNR'R'')]X Amine_Coordination->Pd_Amido_Complex Deprotonation Deprotonation Pd_Amido_Complex->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

This compound stands as a highly effective and economical building block for the synthesis of complex substituted pyridines. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than its bromo and iodo analogs, this can be readily overcome with the judicious selection of modern, highly active catalyst systems. For large-scale synthesis and in situations where cost is a primary driver, the development of robust protocols for this chloro-derivative is a worthwhile investment. As catalyst technology continues to advance, the efficiency gap between the different halides is expected to narrow, further solidifying the position of this compound as a strategic choice in the synthetic chemist's arsenal.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling.
  • Request PDF. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination.
  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • PMC. (n.d.). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed, Copper(I)-Promoted Methoxycarbonylation of Arylboronic Acids with O-Methyl S-Aryl Thiocarbonates. Available at: [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • BenchChem. (2025). Benchmarking 2-Chloro-6-nitronaphthalene: A Comparative Guide to its Performance in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Speciation and Cross Coupling. Available at: [Link]

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The Strategic Advantage of Methyl 2-chloro-6-methoxynicotinate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug development program. This guide provides an in-depth technical comparison of Methyl 2-chloro-6-methoxynicotinate with alternative starting materials for the synthesis of complex heterocyclic targets, with a particular focus on the core of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. Through a detailed analysis of reaction mechanisms, comparative experimental data, and process considerations, we will demonstrate the strategic advantages offered by this highly functionalized pyridine derivative.

The Critical Role of the Substituted Pyridine Core in Modern Drug Discovery

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them ideal components for targeting a wide range of biological targets, including kinases and anti-apoptotic proteins like Bcl-2. The synthesis of these complex molecules often hinges on the strategic functionalization of the pyridine core, making the choice of the initial building block a cornerstone of the synthetic strategy.

This compound: A Superior Building Block for Complex Targets

This compound (MCMN) is a trifunctionalized pyridine derivative that offers a unique combination of reactive sites, enabling a highly controlled and efficient synthetic approach to complex molecules. The key features that underscore its superiority are:

  • Differentiated Reactivity of Halogens: The chloro group at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), a crucial reaction for introducing complexity to the pyridine ring.

  • Modulating Effect of the Methoxy Group: The methoxy group at the 6-position electronically influences the reactivity of the chloro group and can itself be a site for further transformation.

  • Versatile Ester Functionality: The methyl ester at the 3-position provides a handle for a variety of chemical transformations, including amide bond formation, reduction, or conversion to other functional groups.

To illustrate the advantages of MCMN, we will focus on its application in the synthesis of the pyrrolo[2,3-b]pyridine core of Venetoclax, a groundbreaking therapy for chronic lymphocytic leukemia.[1][2]

Comparative Analysis: MCMN vs. Alternative Starting Materials

The synthesis of the Venetoclax core typically involves the construction of a pyrrolopyridine ring system through a key nucleophilic aromatic substitution (SNAr) step. Let's compare the performance of MCMN with plausible alternative starting materials in this critical transformation.

The Key SNAr Transformation: Building the Pyrrolopyridine Core

The pivotal step in the synthesis of the Venetoclax core involves the reaction of a functionalized pyrrole with a substituted nicotinic acid derivative. The efficiency of this reaction is highly dependent on the nature of the leaving group on the pyridine ring.

dot

SNAr_Reaction cluster_reactants Reactants MCMN This compound Product Venetoclax Pyrrolopyridine Core MCMN->Product SNA_r Pyrrole Functionalized Pyrrole (Nucleophile) Pyrrole->Product Nucleophilic Attack Base Base (e.g., K2CO3) Base->Product Proton Abstraction Decision_Flowchart Start Select Starting Material for Venetoclax Core Synthesis MCMN This compound Start->MCMN Alternative1 Methyl 2-bromo-6-methoxynicotinate Start->Alternative1 Alternative2 Methyl 2,6-dichloronicotinate Start->Alternative2 Alternative3 Methyl 2-fluoro-6-methoxynicotinate Start->Alternative3 Outcome_MCMN High Yield Good Selectivity Moderate Cost MCMN->Outcome_MCMN Outcome_Alt1 Good Yield Higher Cost Alternative1->Outcome_Alt1 Outcome_Alt2 Poor Selectivity Side Products Alternative2->Outcome_Alt2 Outcome_Alt3 High Reactivity High Cost Alternative3->Outcome_Alt3 Conclusion MCMN is the Optimal Choice Outcome_MCMN->Conclusion Outcome_Alt1->Conclusion Outcome_Alt2->Conclusion Outcome_Alt3->Conclusion

References

A Comparative Guide to the Synthesis of Methyl 2-chloro-6-methoxynicotinate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project advancement. Methyl 2-chloro-6-methoxynicotinate, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

This analysis will delve into two distinct synthetic strategies:

  • Route 1: The Classical Approach via Methylation and Esterification of 2-Chloro-6-hydroxynicotinic acid.

  • Route 2: A Strategic Pathway involving Selective Methoxylation of 2,6-Dichloronicotinic acid.

We will explore the causality behind experimental choices, the trustworthiness of the protocols, and provide a transparent comparison of costs, yields, safety, and environmental impact.

Route 1: The Classical Approach from 2-Chloro-6-hydroxynicotinic acid

This well-established method involves the simultaneous methylation of the hydroxyl group and esterification of the carboxylic acid of 2-Chloro-6-hydroxynicotinic acid in a one-pot reaction.

Experimental Protocol

A detailed protocol for this synthesis has been reported with a yield of 69%.[1]

Step-by-step methodology:

  • To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform, add silver carbonate (Ag₂CO₃, 2.3 eq).

  • To this suspension, add methyl iodide (CH₃I, 3.5 eq).

  • Heat the reaction mixture at 50°C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices

The choice of silver carbonate as the base is crucial in this transformation. It serves a dual purpose: deprotonating both the carboxylic acid and the hydroxyl group, facilitating their subsequent methylation by methyl iodide. The use of an excess of methyl iodide ensures the complete conversion of both functional groups. Chloroform is a common solvent for this reaction due to its inertness and ability to dissolve the starting material. The reaction is carried out at a moderate temperature to ensure a reasonable reaction rate without significant decomposition of the product or reagents.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost 2-Chloro-6-hydroxynicotinic acid is a commercially available, albeit relatively expensive, starting material. Prices can range from approximately $50/gram for small quantities to lower per-gram costs for bulk orders.
Reagent Cost Silver carbonate is a significant cost driver in this synthesis. It is a pricey reagent, and its use in stoichiometric amounts impacts the overall cost-effectiveness. Methyl iodide is also a cost-contributing factor, though generally less expensive than silver carbonate.
Yield A reported yield of 69% is respectable for a one-pot, dual functionalization reaction.[1] However, this may not be optimal for large-scale production where maximizing yield is critical.
Operational Complexity The procedure is relatively straightforward, involving a single reaction step followed by filtration and purification. However, the heterogeneous nature of the reaction (due to the insolubility of silver carbonate) may require efficient stirring. Column chromatography for purification can be time-consuming and solvent-intensive.
Safety & Environment Methyl iodide is a major safety concern. It is a toxic and volatile substance, a suspected carcinogen, and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3][4][5] Silver salts, while not as acutely toxic, can have environmental implications. The disposal of silver-containing waste needs to be handled according to regulations to prevent environmental contamination.[6][7] The use of chloroform, a chlorinated solvent, is also a point of environmental concern.
Workflow Diagram

Route 1 Workflow A 2-Chloro-6-hydroxynicotinic acid P1 Ag2CO3, CH3I Chloroform, 50°C, 3h A->P1 B This compound P2 Filtration & Purification P1->P2 P2->B

Workflow for the synthesis of this compound via Route 1.

Route 2: A Strategic Pathway from 2,6-Dichloronicotinic acid

This alternative approach involves a two-step sequence starting from the more readily available and often cheaper 2,6-Dichloronicotinic acid. The strategy relies on the selective nucleophilic aromatic substitution of the more activated chlorine atom at the 6-position.

Experimental Protocol

Step 1: Esterification of 2,6-Dichloronicotinic acid

  • To a solution of 2,6-Dichloronicotinic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain methyl 2,6-dichloronicotinate. This esterification is a standard and high-yielding reaction.

Step 2: Selective Methoxylation of Methyl 2,6-dichloronicotinate

  • Dissolve methyl 2,6-dichloronicotinate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol.

  • Add a solution of sodium methoxide (NaOMe, 1.0-1.2 eq) in methanol dropwise at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC). The chlorine at the 6-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices

The success of this route hinges on the regioselective substitution of one chlorine atom over the other. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. In this case, the C6 position is generally more reactive. The use of a slight excess of sodium methoxide ensures complete conversion of the starting material, while controlling the temperature helps to minimize potential side reactions. The choice of solvent is also important; polar aprotic solvents like DMF can accelerate the rate of nucleophilic aromatic substitution reactions.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost 2,6-Dichloronicotinic acid is generally more affordable than 2-Chloro-6-hydroxynicotinic acid, with prices for bulk quantities being significantly lower.
Reagent Cost Sodium methoxide is a relatively inexpensive and readily available base. Methanol and common solvents for extraction and purification are also cost-effective.
Yield While a specific yield for the two-step process is not cited, both esterification and selective nucleophilic aromatic substitution on activated pyridines are typically high-yielding reactions. It is reasonable to expect a competitive overall yield compared to Route 1.
Operational Complexity This route involves two distinct reaction steps, which may increase the overall reaction time and workload compared to the one-pot nature of Route 1. However, the individual steps are standard and well-understood organic transformations. Purification between steps may be necessary.
Safety & Environment Sodium methoxide is a corrosive and moisture-sensitive reagent that must be handled with care. Methanol is flammable and toxic. However, this route avoids the use of the highly toxic and volatile methyl iodide and the environmentally persistent silver salts. The overall safety and environmental profile of this route is arguably more favorable than Route 1, especially for larger-scale synthesis.
Workflow Diagram

Route 2 Workflow A 2,6-Dichloronicotinic acid P1 MeOH, H+ A->P1 B Methyl 2,6-dichloronicotinate P2 NaOMe, MeOH B->P2 C This compound P1->B P3 Purification P2->P3 P3->C

Workflow for the synthesis of this compound via Route 2.

Comparative Summary

FeatureRoute 1 (from 2-Chloro-6-hydroxynicotinic acid)Route 2 (from 2,6-Dichloronicotinic acid)
Starting Material Cost HigherLower
Reagent Cost High (Silver Carbonate)Low (Sodium Methoxide)
Number of Steps 1 (One-pot)2
Reported Yield ~69%Potentially high (estimated)
Key Safety Hazard Highly toxic and volatile methyl iodideCorrosive sodium methoxide
Environmental Impact Silver waste, chlorinated solventLess hazardous waste products
Scalability Less favorable due to cost and safetyMore favorable

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Route 1 offers the advantage of a one-pot reaction, which can be appealing for small-scale synthesis where operational simplicity is prioritized. However, the high cost of silver carbonate and the significant safety hazards associated with methyl iodide make it less suitable for large-scale production and in environments with stringent safety and environmental regulations.

Route 2 , while involving an additional step, presents a more cost-effective and safer alternative. The lower cost of the starting material and reagents, coupled with the avoidance of highly toxic and environmentally problematic chemicals, makes this route a more strategic choice for scale-up and for laboratories where cost, safety, and environmental impact are primary considerations. Although a specific, optimized protocol for the second step needs to be established, the underlying chemistry is well-precedented and likely to be high-yielding.

For researchers and drug development professionals, the choice between these two methods will ultimately depend on the specific needs of their project. For initial, small-scale exploratory work, the convenience of Route 1 might be acceptable. However, for process development and larger-scale synthesis, the economic and safety advantages of Route 2 make it the more prudent and sustainable choice.

References

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  • 24ChemicalResearch. (2025). Sodium methoxide Price Trend, Spot Prices, Historical and Forecast Price Movement Charts. Retrieved from [Link]

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  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

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Inter-laboratory validation of "Methyl 2-chloro-6-methoxynicotinate" analytical protocols

The inter-laboratory validation of analytical methods for key intermediates like this compound is a non-negotiable aspect of pharmaceutical quality assurance. This guide has presented two robust, scientifically-grounded protocols—one using HPLC and one using GC—and provided a framework for their comparative validation. By adhering to the principles outlined in ICH Q2(R1), researchers and drug development professionals can develop and validate analytical methods that are accurate, precise, and transferable, ultimately ensuring the quality and consistency of the final pharmaceutical product. [3][6]

References

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [No specific source name].
  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube.
  • Robustness Tests. LCGC International.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • Method Validation Guidelines. BioPharm International.
  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.
  • Quality Guidelines. ICH.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [No specific source name].
  • ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Linearity, accuracy and precision results of HPLC method. ResearchGate.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • MAP4K1 inhibitors (WO2021146370A1). Google Patents.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary drug discovery and organic synthesis, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-chloro-6-methoxynicotinate, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risks and maintaining compliance with regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2][3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to long-term environmental contamination.[4]

The following table summarizes the pertinent hazard information based on closely related compounds:

Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritationCauses skin irritation.[1][2][3]P264: Wash skin thoroughly after handling.[2][5]
Eye IrritationCauses serious eye irritation.[1][2][3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[8][9]

  • Skin and Body Protection: A lab coat should be worn to protect against accidental skin contact.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][10]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should never be mixed with other waste streams unless compatibility has been verified.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste.[4][11] The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2][12]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements.[4][13]

Step 1: Waste Characterization Due to its chemical structure, this compound is classified as a halogenated organic compound.[4] This classification dictates the appropriate disposal pathway. It is likely to be considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its potential toxicity and classification as a halogenated organic.[14]

Step 2: Neutralization and Treatment (if applicable) For small quantities, chemical neutralization may be an option prior to disposal, but this should only be performed by trained personnel with a thorough understanding of the reaction chemistry. Given the potential for hazardous byproducts, this is generally not recommended in a standard laboratory setting. The preferred method of disposal is through a licensed hazardous waste disposal company.[7]

Step 3: Packaging for Disposal

  • Ensure the waste container is securely sealed to prevent any leaks or spills during transport.[11]

  • Complete all necessary hazardous waste manifests or tags as required by your institution and the disposal company.

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which will likely involve high-temperature incineration.[14]

The following diagram illustrates the decision-making process for the proper disposal of this compound:

DisposalWorkflow start Start: Have This compound waste assess_hazards Assess Hazards (Irritant, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste in Labeled Container don_ppe->segregate_waste store_waste Store Waste Safely (Cool, Dry, Ventilated) segregate_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs disposal_company Licensed Hazardous Waste Disposal Company contact_ehs->disposal_company incineration High-Temperature Incineration disposal_company->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate harm.

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][11] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

By adhering to these comprehensive procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.

References

  • CymitQuimica. (2023, July 5).
  • Sigma-Aldrich.
  • PubChem. Methyl 2-Chloro-6-methylisonicotinate.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Benchchem. Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • eCFR.
  • TCI Chemicals. (2025, April 24).
  • PubChem. Methyl 2-chloronicotinate.
  • Fisher Scientific. (2023, September 1).
  • Apollo Scientific.
  • U.S. Environmental Protection Agency.
  • Jubilant Ingrevia. (2024, March 29).
  • Fisher Scientific. (2010, October 18).
  • biosensis. (2017, August 25).
  • Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Anichem.
  • ChemicalBook.
  • BLD Pharm.
  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • Centers for Disease Control and Prevention. Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry.
  • New Jersey Department of Health.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • US Hazmat Rentals.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Apollo Scientific.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Methyl 2-chloro-6-methoxynicotinate (CAS No. 95652-77-0). As a chlorinated pyridine derivative, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of protection for researchers in drug development and chemical synthesis.

Hazard Assessment: Understanding the "Why"

This compound and structurally similar compounds present several key hazards that dictate our PPE strategy. Based on data from analogous compounds, researchers must anticipate the following risks:

  • Skin Irritation and Allergic Reactions: These compounds are frequently classified as skin irritants (H315) and may cause allergic skin reactions (H317).[1] Direct contact can lead to redness, inflammation, and sensitization upon repeated exposure.

  • Serious Eye Damage: The risk of serious eye damage (H318/H319) is significant.[1][2][3][4] Accidental splashes or contact with airborne dust can cause severe and potentially irreversible harm to the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).[1][2][3] All handling of solids should be performed in a manner that prevents the generation of dust.

Understanding these hazards is the first step in building a robust safety culture. The following PPE recommendations are designed to provide a comprehensive barrier against these specific risks.

Core Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Below are the minimum requirements for handling this compound in any laboratory setting.

Eye and Face Protection

Due to the severe eye irritation risk, robust eye protection is mandatory at all times.

  • Minimum Requirement: Tight-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against dust and splashes.[2][5]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as reaction quenching or large-scale transfers, a face shield should be worn over the safety goggles.[6]

Hand Protection

The skin is a primary route of exposure. Proper glove selection is critical.

  • Glove Material: While nitrile gloves offer broad, short-term protection, pyridine and its derivatives can be challenging for this material.[6] For prolonged contact or handling of concentrated solutions, Butyl rubber or Neoprene gloves are recommended.[7][8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][7]

  • Best Practices: Always inspect gloves for tears or punctures before use.[5] Remove and replace gloves immediately upon contact with the chemical. After handling is complete, wash hands thoroughly with soap and water, even if gloves were worn.[2][5]

Body Protection

Protecting the skin and personal clothing from contamination is essential.

  • Laboratory Coat: A fully buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[5][6]

  • Additional Protection: For tasks involving a significant risk of splashes, consider supplementing your lab coat with a chemically resistant apron.[5]

Respiratory Protection

Inhalation is a key exposure route, particularly when handling the solid compound.

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize dust inhalation.[5][7][8]

  • Respirator Use: If engineering controls are insufficient to prevent dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2][5] Note that respirator use requires prior medical clearance, fit-testing, and training.[7]

Operational Plan: PPE Selection and Step-by-Step Handling

To provide clear, immediate guidance, the following table summarizes the required PPE for different laboratory procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Safety GogglesButyl or Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Safety GogglesButyl or Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Running Reaction (Closed System) Safety GogglesButyl or Neoprene GlovesLab CoatWell-ventilated area
Work-up / Quenching Face Shield over GogglesButyl or Neoprene GlovesLab Coat & ApronRequired: Chemical Fume Hood
Small Spill Cleanup Face Shield over GogglesButyl or Neoprene GlovesLab CoatRequired: NIOSH-approved respirator
Experimental Workflow for Safe Handling

This workflow provides a procedural, self-validating system for safe handling from start to finish.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify fume hood is certified and operational. prep2 Ensure safety shower and eyewash are accessible. prep1->prep2 prep3 Don all required PPE as per the task-specific matrix. prep2->prep3 handle1 Conduct all manipulations of solid inside the fume hood. prep3->handle1 handle2 Use spatulas and weighing paper to minimize dust generation. handle1->handle2 handle3 Keep container tightly closed when not in direct use. handle2->handle3 post1 Decontaminate work area and any equipment used. handle3->post1 post2 Properly doff and dispose of contaminated gloves in hazardous waste. post1->post2 post3 Wash hands thoroughly with soap and water. post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Spill and Disposal Management

Your PPE is your primary protection during cleanup and disposal operations.

Spill Response
  • Minor Spills: For small spills that can be cleaned up quickly, ensure the appropriate PPE is worn, including respiratory protection.[7] Use dry cleanup procedures; do not use air hoses.[3][9] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[2][9]

  • Major Spills: Evacuate the area and alert the appropriate emergency response personnel.

Waste Disposal Plan
  • Chemical Waste: All surplus material and solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[7][10]

  • Contaminated PPE: All disposable PPE, such as gloves and weighing papers, that has come into contact with the chemical must be disposed of as hazardous waste according to local and national regulations.[2][5][11] Do not dispose of this material in standard laboratory trash.

  • Containers: Before disposing of an empty container, ensure it has been completely emptied.[11]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. Methyl 2-Chloro-6-methylisonicotinate C8H8ClNO2 CID 2759833. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. Available from: [Link]

  • Washington State University. Standard Operating Procedure for: Pyridine. Available from: [Link]

  • Biosensis. Material Safety Data Sheet. Available from: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.